Methoxyacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-5-3-2-4/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPVEISEHYYHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061937 | |
| Record name | Acetonitrile, methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-36-9 | |
| Record name | Methoxyacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, 2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetonitrile, 2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetonitrile, methoxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.538 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methoxyacetonitrile CAS number and properties
CAS Number: 1738-36-9[1][2][3][4]
This technical guide provides a comprehensive overview of Methoxyacetonitrile, a versatile organic compound utilized in various chemical syntheses. The document details its chemical and physical properties, safety and handling information, and established experimental protocols for its synthesis, purification, and analysis.
Chemical and Physical Properties
This compound, also known as 2-methoxyacetonitrile, is a clear, colorless to light yellow liquid.[2][5] It serves as a valuable organic building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its utility also extends to applications as a solvent in chemical reactions and in the production of specialty polymers.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅NO | [1][2][3] |
| Molecular Weight | 71.08 g/mol | [1][2][6] |
| Appearance | Clear colorless to light yellow liquid | [2][5] |
| Boiling Point | 118-119 °C (at 731 mmHg) | [2] |
| Density | 0.946 - 0.956 g/mL (at 25 °C) | [2] |
| Refractive Index | 1.380 - 1.381 (at 20 °C) | [2] |
| Flash Point | 31 - 32 °C (87.8 - 89.6 °F) | [4][7] |
| Solubility | Soluble in water to some extent | [5] |
| LogP | -0.61 | [4] |
| Vapor Pressure | 18.8 ± 0.2 mmHg (at 25°C) | [4] |
Safety and Hazard Information
This compound is classified as a hazardous chemical and a dangerous good for transport.[1][7] It is a flammable liquid and vapor.[6][7] Exposure through inhalation, skin contact, or ingestion is harmful.[6][7]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard Statements | H226 | Flammable liquid and vapor. | [6] |
| H302 | Harmful if swallowed. | [6] | |
| H312 | Harmful in contact with skin. | [6] | |
| H332 | Harmful if inhaled. | [6] | |
| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |
| P233 | Keep container tightly closed. | ||
| P240 | Ground/bond container and receiving equipment. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers.
A common and well-documented method for the preparation of this compound is through the methylation of glycolonitrile (B6354644) (formaldehyde cyanohydrin), which is formed in situ from sodium cyanide and formaldehyde.[8]
Protocol: Synthesis via Methylation of In Situ Generated Glycolonitrile [8]
-
Materials:
-
Sodium cyanide (pulverized)
-
Paraformaldehyde
-
Water
-
Methyl sulfate (B86663)
-
Ice
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of 82 g (1.67 moles) of pulverized sodium cyanide in 165 cc of water.
-
Start the stirrer and add 50 g (1.67 moles) of paraformaldehyde in small portions, maintaining the temperature between 20–25 °C. Use a cooling bath (ice-salt mixture) as needed.
-
Once the paraformaldehyde has been added and the temperature is stable, cool the flask contents to 13 °C.
-
Begin adding 210 g (1.67 moles) of methyl sulfate from the dropping funnel. An exothermic reaction should commence. Maintain the reaction temperature at 12–15 °C by adjusting the addition rate and using the cooling bath. This step typically takes at least twenty minutes.
-
After the first addition of methyl sulfate is complete, stir the mixture for an additional twenty minutes while maintaining the temperature at 12–15 °C.
-
Add a second portion of 82 g of sodium cyanide to the reaction mixture.
-
Cool the mixture to 10 °C and add a second portion of 210 g of methyl sulfate, again keeping the temperature between 12–15 °C.
-
After the addition is complete, stir for one hour. The reaction mixture will separate into two layers.
-
Separate the upper layer (crude this compound). Distill the lower aqueous layer until 50-60 cc of distillate is collected. Saturate this distillate with sodium chloride and separate the upper oily layer, combining it with the previously separated crude product.
-
The combined crude product is then purified by fractional distillation.
-
Purification of the crude product is essential to achieve high purity this compound.
Protocol: Purification by Fractional Distillation [8]
-
Apparatus:
-
Distillation flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
-
Procedure:
-
Combine the crude fractions obtained from the synthesis.
-
Set up for fractional distillation at atmospheric pressure using an efficient fractionating column.
-
Carefully heat the distillation flask.
-
Collect the fraction that distills at 118–122 °C. This fraction is the purified this compound, obtained as a colorless liquid.
-
Quantitative analysis of nitriles like this compound can be performed using standard chromatographic techniques. While specific validated methods for this compound are not detailed in the searched literature, general methods for aromatic and aliphatic nitriles can be readily adapted.[9]
Table 3: Recommended Analytical Techniques
| Technique | Detector | Typical Column/Mobile Phase | Suitability |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | A polar capillary column (e.g., wax-based) would be suitable. | Excellent for assessing purity and quantifying volatile impurities or residual solvents.[9] |
| High-Performance Liquid Chromatography (HPLC) | UV Detector | A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for related compounds. | Suitable for quantifying non-volatile impurities and monitoring reaction progress.[9] |
Biological Activity and Signaling Pathways
Based on the available scientific literature, this compound is primarily characterized as a synthetic intermediate and building block.[1][2] There is no significant body of research detailing its specific biological activities or its direct interaction with cellular signaling pathways. One source mentions its use in creating acrylate (B77674) polymers for animal health applications, but this does not describe a direct biological or signaling role.[10] Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided. Instead, a logical workflow for its chemical synthesis and purification is presented below.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
Caption: Figure 1: Synthesis Workflow for this compound
Caption: Figure 2: Purification Workflow
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CAS#:1738-36-9 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 1738-36-9 | FM02822 | Biosynth [biosynth.com]
Methoxyacetonitrile: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for methoxyacetonitrile (C₃H₅NO), a valuable building block in organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering crucial insights for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 4.25 | s | 2H | -CH₂- | CCl₄ |
| 3.45 | s | 3H | -OCH₃ | CCl₄ |
¹³C NMR Spectral Data [1]
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 116.5 | -CN | Not specified |
| 60.2 | -CH₂- | Not specified |
| 58.9 | -OCH₃ | Not specified |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 2250 | Strong | C≡N stretch (nitrile) |
| 1450 | Medium | C-H bend (alkane) |
| 1110 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 71 | 100 | [M]⁺ (Molecular Ion) |
| 41 | High | [C₂H₃N]⁺ |
| 40 | Medium | [C₂H₂N]⁺ |
| 29 | Medium | [CHO]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are adaptable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation [2]
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble (e.g., chloroform-d (B32938) (CDCl₃), carbon tetrachloride (CCl₄)).
-
Sample Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[3]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Data Acquisition
-
Instrument Setup: Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid) [4]
-
Salt Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.
-
Sample Application: Place a single drop of neat this compound onto the surface of one salt plate.[4]
-
Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[4]
Data Acquisition [4]
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder.
-
Data Collection: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization) [5][6]
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is volatilized in the ion source.[7]
-
Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment ions.[5][6]
Mass Analysis and Detection
-
Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.
-
Mass Separation: The accelerated ions then travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. bitesizebio.com [bitesizebio.com]
Physical properties of Methoxyacetonitrile (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of Methoxyacetonitrile (CAS No. 1738-36-9), a versatile building block in organic synthesis. The following sections detail its boiling point and density, along with the experimental protocols for their determination, to support its application in research and development.
Core Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its fundamental physical characteristics are summarized below, providing a baseline for its handling, reaction setup, and purification.
| Physical Property | Value | Conditions |
| Boiling Point | 118-119 °C | at 731 mmHg |
| Density | 0.956 g/mL | at 25 °C |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols
Accurate determination of physical properties is critical for the characterization of chemical compounds. The following are detailed methodologies for measuring the boiling point and density of a liquid sample such as this compound.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.
Apparatus:
-
Small test tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., oil bath or heating block)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Clamps and stand
Procedure:
-
Introduce approximately 0.5 mL of the liquid sample into a small test tube.
-
Place a small magnetic stir bar into the test tube for gentle stirring to prevent bumping.
-
Position a thermometer with the bulb approximately 1 cm above the surface of the liquid.
-
Place an inverted capillary tube (sealed end up) into the liquid.
-
Heat the sample gently while stirring.
-
Observe the liquid for the formation of bubbles and the condensation of vapor on the walls of the test tube (refluxing).[6]
-
The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary tube is the boiling point.[6][7]
-
Record the stable temperature at which the liquid is gently refluxing as the observed boiling point.
Determination of Density
The density of a liquid can be determined by accurately measuring its mass and volume.
Apparatus:
-
Graduated cylinder or pycnometer (for more accurate measurements)
-
Electronic balance
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder.
-
Add a known volume of the liquid sample to the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Measure and record the combined mass of the graduated cylinder and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.
-
Calculate the density using the formula: Density = Mass / Volume.[8][9][10]
-
For higher accuracy, repeat the measurement multiple times and calculate the average density.[9] The temperature of the liquid should be recorded as density is temperature-dependent.[8]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments for the physical characterization of a liquid sample like this compound.
Caption: Workflow for determining the physical properties of a liquid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 1738-36-9 [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound = 98 1738-36-9 [sigmaaldrich.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. embibe.com [embibe.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homesciencetools.com [homesciencetools.com]
Methoxyacetonitrile: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetonitrile (CH₃OCH₂CN), also known as 2-methoxyacetonitrile, is a nitrile compound utilized as a building block in organic synthesis and potentially in the development of pharmaceuticals.[1] While its utility in research and development is notable, its chemical structure suggests potential toxicity analogous to other nitriles, which can release cyanide in vivo. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound to ensure the safety of laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:
| Hazard Class | Category |
| Flammable Liquids | Category 3 |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
Data sourced from multiple safety data sheets.[2][3]
Hazard Statements
-
H226: Flammable liquid and vapor.[3]
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H332: Harmful if inhaled.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅NO | [3] |
| Molecular Weight | 71.08 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Odor | No information available | [2] |
| Boiling Point | 118-119 °C @ 731 mmHg | [2] |
| Flash Point | 31 °C (87.8 °F) | [2] |
| Density | 0.956 g/mL at 25 °C | [4] |
| Solubility | No information available | [2] |
Toxicological Information
The primary toxicological concern with this compound, like other aliphatic nitriles, is the potential for it to be metabolized in the body to release cyanide.[5] Cyanide is a potent and rapidly acting poison that inhibits cellular respiration.[2]
Mechanism of Toxicity: Cyanide-Induced Cellular Hypoxia
The toxicity of cyanide stems from its ability to inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2][6] This inhibition prevents cells from using oxygen, leading to cytotoxic anoxia, a condition where cells are unable to produce ATP through aerobic respiration.[7] Organs with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to the effects of cyanide poisoning.[8]
Diagram: Mechanism of Cyanide Toxicity
Caption: Metabolic conversion of this compound to cyanide and its inhibitory effect on the mitochondrial electron transport chain.
Acute Toxicity Data
Quantitative data on the acute toxicity of this compound is limited. The following table summarizes the GHS classification categories, which are based on available data.
| Route of Exposure | GHS Category | Indication |
| Oral | 4 | Harmful if swallowed |
| Dermal | 4 | Harmful in contact with skin |
| Inhalation | 4 | Harmful if inhaled |
Data derived from GHS classifications.[2][3]
Experimental Protocols for Safety Assessment
Determination of Acute Oral LD₅₀ (OECD Guideline 423)
This protocol describes a stepwise procedure using a limited number of animals to estimate the median lethal dose (LD₅₀).
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex are typically used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days prior to the study.
-
Dose Preparation: this compound is prepared in a suitable vehicle (e.g., water or corn oil) at the desired concentrations.
-
Administration: A single dose of this compound is administered by gavage to the animals. The starting dose is selected based on available information.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Stepwise Dosing: Depending on the outcome of the initial dose, subsequent animals are dosed at higher or lower levels in a stepwise manner.
-
Data Analysis: The LD₅₀ is estimated based on the mortality data from the different dose groups.
Skin Irritation/Corrosion Test (OECD Guideline 404)
This protocol determines the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Test Substance Application: A small amount (0.5 mL of liquid) of this compound is applied to a small area of shaved skin on the back of the rabbit. The site is then covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
-
Classification: Based on the scores, this compound would be classified as a skin irritant or non-irritant.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Body Protection | A lab coat and, for larger quantities, a chemically resistant apron. | Protects skin and personal clothing. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is necessary. | Prevents inhalation of harmful vapors. |
Diagram: Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[9]
-
Store separately from incompatible materials such as strong oxidizing agents.[9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spills and Leaks
-
Small Spills: Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the laboratory and notify emergency personnel immediately.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Fire Fighting Measures
-
Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[2]
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
-
Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]
Diagram: Emergency Response Protocol
References
- 1. monash.edu [monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. quora.com [quora.com]
- 5. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novapublishers.com [novapublishers.com]
- 8. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Methoxyacetonitrile: A Versatile C3 Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetonitrile (CH₃OCH₂CN), a colorless to light yellow liquid, is a valuable and versatile C3 building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic nitrile group and a reactive α-methylene group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in the construction of complex organic molecules, including heterocycles and intermediates for active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅NO | [1][2] |
| Molecular Weight | 71.08 g/mol | [1][2] |
| CAS Number | 1738-36-9 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 118-119 °C at 731 mmHg | [2] |
| Density | 0.956 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.381 | [2] |
| Flash Point | 31.7 °C | |
| Solubility | Soluble in many organic solvents. | [3] |
Table 2: Spectroscopic Data of this compound
| Technique | Key Features and Assignments |
| ¹H NMR | The ¹H NMR spectrum of this compound is characterized by two singlets. The peak corresponding to the methoxy (B1213986) protons (-OCH₃) typically appears around 3.4 ppm, while the methylene (B1212753) protons (-CH₂CN) appear further downfield, around 4.2 ppm.[3][4] |
| ¹³C NMR | In the ¹³C NMR spectrum, three distinct signals are observed. The carbon of the nitrile group (-CN) appears in the range of 115-120 ppm. The methylene carbon (-CH₂CN) resonates around 60-65 ppm, and the methoxy carbon (-OCH₃) is found at approximately 58-60 ppm.[5][6] |
| FTIR (Neat) | The FTIR spectrum displays a characteristic sharp and strong absorption band for the nitrile group (C≡N) stretching vibration around 2250 cm⁻¹. Other significant peaks include C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹ and a prominent C-O stretching band in the region of 1100-1150 cm⁻¹.[7] |
| Mass Spectrometry (EI) | The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 71. Common fragmentation patterns involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 40, and the loss of a cyanomethyl radical (•CH₂CN) resulting in a peak at m/z = 31.[8][9] |
Synthesis of this compound
This compound can be synthesized through various methods. A common and effective laboratory-scale preparation involves the methylation of glycolonitrile (B6354644) (hydroxyacetonitrile), which is generated in situ from formaldehyde (B43269) and a cyanide salt.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from Organic Syntheses.
Materials:
-
Sodium cyanide (NaCN)
-
Paraformaldehyde
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Freezing bath (ice-salt or similar)
-
Distillation apparatus
Procedure:
-
In a three-necked flask, dissolve pulverized sodium cyanide (2 moles) in water.
-
With stirring, add paraformaldehyde (2 moles) in small portions, maintaining the temperature between 20-25 °C.
-
Once the paraformaldehyde has dissolved, cool the flask in a freezing mixture to below 15 °C.
-
Slowly add dimethyl sulfate (2.1 moles) from the dropping funnel, ensuring the reaction temperature is maintained between 12-15 °C. This addition should take at least 20 minutes.
-
After the addition is complete, continue stirring at the same temperature for one hour.
-
Allow the mixture to warm to room temperature and then stir for an additional hour.
-
The reaction mixture will separate into two layers. Separate the upper organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Purify the crude this compound by fractional distillation. The fraction boiling at 118-122 °C is collected.
Expected Yield: 70-77%
This compound as a Nucleophilic Building Block
The methylene protons α to the nitrile group in this compound are acidic and can be removed by a strong base to generate a carbanion. This carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
Deprotonation and Reaction with Electrophiles
Strong bases such as lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or sodium hydride (NaH) can be used to deprotonate this compound.[10] The resulting anion can then react with a range of electrophiles.
Caption: General scheme for the deprotonation of this compound and subsequent reaction with an electrophile.
Reaction with Carbonyl Compounds: Synthesis of β-Hydroxynitriles
The anion of this compound readily adds to aldehydes and ketones in an aldol-type reaction to furnish β-hydroxynitriles. These products are valuable intermediates that can be further transformed into other functional groups.
This protocol is based on analogous reactions of lithiated acetonitrile (B52724).[1]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Syringes
-
Ice bath
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 mmol) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the β-hydroxynitrile.
Reaction with Grignard Reagents
This compound reacts with Grignard reagents to form, after acidic workup, α-methoxy ketones. This reaction provides a convenient route to this class of compounds.
This procedure is adapted from Organic Syntheses.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound
-
Dilute sulfuric acid
-
5% Aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a solution of phenylmagnesium bromide in a three-necked flask from magnesium (0.36 gram-atom) and bromobenzene (0.36 mole) in anhydrous diethyl ether (350 mL).
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Slowly add a mixture of this compound (0.3 mole) and anhydrous diethyl ether (50 mL) with stirring. A colorless addition product will precipitate.
-
After the addition, let the mixture stand at room temperature for 2 hours.
-
Cool the mixture again and decompose the addition product by adding a mixture of water and crushed ice, followed by cold dilute sulfuric acid.
-
Separate the ether layer and extract the aqueous layer with a small amount of ether.
-
Combine the ether layers and wash with 5% aqueous sodium carbonate solution, then with water.
-
Dry the ether solution with anhydrous sodium sulfate.
-
Remove the ether by distillation, and distill the residue under reduced pressure to obtain ω-methoxyacetophenone.
Expected Yield: 71-78%
This compound in the Synthesis of Heterocycles
The nitrile functionality in this compound is a versatile precursor for the construction of various heterocyclic rings, which are prevalent in many pharmaceuticals and biologically active molecules.
Synthesis of Thiazoles
Caption: Conceptual pathway for the synthesis of thiazoles from this compound.
Synthesis of Oxazoles
Similarly, oxazoles can be synthesized from nitriles through various methods, including reactions with α-haloketones (Robinson-Gabriel synthesis) or via multicomponent reactions. An electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile has been reported, suggesting a potential route for this compound.[2]
This compound in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. The nitrile functionality of this compound makes it a potential candidate for isocyanide-based MCRs like the Passerini and Ugi reactions, after conversion to an isocyanide.
Passerini Reaction
The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide.[2][11]
Ugi Reaction
The Ugi four-component reaction combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide.[12][13]
Caption: Conceptual application of this compound in Passerini and Ugi reactions.
Applications in Drug Development
The functional groups present in this compound and its derivatives make it a valuable precursor in the synthesis of pharmaceuticals. For instance, related nitrile-containing compounds are intermediates in the synthesis of various antiviral and anticancer agents.[8][14] The ability to introduce a cyanomethyl or a substituted cyanomethyl group is a key step in the synthesis of many complex drug molecules.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a highly useful and versatile C3 building block in organic synthesis. Its ability to act as a nucleophile after deprotonation allows for a wide range of carbon-carbon bond-forming reactions, particularly with carbonyl compounds and other electrophiles. Furthermore, its nitrile group serves as a handle for the construction of various heterocyclic systems and for participation in multicomponent reactions. The detailed protocols and compiled data in this guide are intended to facilitate its broader application in research, particularly in the fields of medicinal chemistry and drug development.
References
- 1. Solvent-dependent mixed complex formation-NMR studies and asymmetric addition reactions of lithioacetonitrile to benzaldehyde mediated by chiral lithium amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. organicreactions.org [organicreactions.org]
- 5. This compound(1738-36-9) 1H NMR spectrum [chemicalbook.com]
- 6. (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. che.hw.ac.uk [che.hw.ac.uk]
Methoxyacetonitrile Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of methoxyacetonitrile in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of this compound and offers a detailed experimental protocol for its quantitative determination. The absence of readily available quantitative public data underscores the importance of the standardized experimental approach detailed herein.
Introduction to this compound
This compound (CH₃OCH₂CN) is a versatile organic compound utilized as a building block in a variety of chemical syntheses. Its utility in the pharmaceutical and agrochemical industries makes a thorough understanding of its physical properties, including solubility, essential for process development, reaction optimization, and formulation.
Qualitative Solubility of this compound
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature, qualitative assessments have been noted. The following table summarizes the available information.
| Solvent | Solubility | Source |
| Chloroform | Soluble | [1][2] |
| Ethyl Acetate | Soluble | [1][2] |
| Water | Insoluble | [1][2][3] |
It is important to note that some sources describe this compound as being soluble in water and many organic solvents, which contradicts the more frequently cited insolubility in water. This highlights the need for empirical determination of its solubility profile.
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, the following is a detailed methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method coupled with gas chromatography for concentration analysis.
Materials and Equipment
-
Solute: this compound (purity ≥98%)
-
Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, dichloromethane, diethyl ether, hexane, toluene) of analytical grade or higher.
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated positive displacement pipettes and syringes
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) and an appropriate capillary column
-
Vials for sample preparation and analysis
-
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit the separation of the undissolved solute.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved layer.
-
To minimize precipitation due to temperature changes, immediately dilute the collected sample with a known volume of the pure solvent in a volumetric flask.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. These standards should bracket the expected concentration of the saturated solution.
-
-
Gas Chromatography (GC) Analysis:
-
Inject both the diluted sample and the calibration standards into the GC-FID system.
-
Record the peak area of this compound for each injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Using the peak area of the diluted sample, determine its this compound concentration from the calibration curve.
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
Theoretical Insights into the Conformational Landscape of Methoxyacetonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyacetonitrile (CH₃OCH₂CN) serves as a fundamental model for understanding the conformational preferences in molecules containing the C-O-C-C backbone, a common motif in numerous biologically active compounds and pharmaceutical drugs. The rotational isomerism around the O-CH₂ bond gives rise to distinct conformational isomers, primarily the gauche and trans (or anti) forms. This guide provides a comprehensive overview of the theoretical and experimental studies on the conformational landscape of this compound, presenting key quantitative data, detailed methodologies, and visual representations of its structural dynamics. The stability and properties of these conformers are governed by a delicate balance of steric and electronic effects, making it a subject of significant interest in computational and structural chemistry.
Conformational Isomers of this compound
Theoretical and experimental studies have established that this compound exists predominantly in two stable conformations: gauche and trans. These arise from the rotation around the C-O-C-C dihedral angle. Microwave spectroscopy studies have been pivotal in identifying and characterizing these conformers in the gas phase.
The gauche conformer is experimentally determined to be the more stable of the two. This preference can be attributed to the gauche effect, an atypical situation where a gauche conformation (dihedral angle of approximately 60°) is more stable than the anti conformation (180°), often due to stabilizing electronic interactions such as hyperconjugation.
Data Presentation: Conformational Properties
The following tables summarize the key quantitative data derived from experimental microwave spectroscopy and computational chemistry studies.
Table 1: Experimentally Determined Conformational Properties
| Property | Gauche Conformer | Trans Conformer | Source |
| Relative Energy (Etrans - Egauche) | - | 5.7 ± 1.7 kJ mol⁻¹ | [1] |
| (1.35 ± 0.4 kcal mol⁻¹) | |||
| Abundance (at 25 °C) | ~95.2% | 4.8 ± 2.4% | [1] |
| Dihedral Angle (C-O-C-C) | ~69° from cis position | 180° (by definition) | [1] |
| Rotational Constant A (MHz) | 11893.36 (0.05) | 29610 (90) | [1] |
| Rotational Constant B (MHz) | 3423.26 (0.02) | 2470.96 (0.02) | [1] |
| Rotational Constant C (MHz) | 2871.53 (0.02) | 2348.07 (0.02) | [1] |
Table 2: Computationally Determined Conformational Properties
| Property | Gauche Conformer | Trans Conformer |
| Methodology | mPW1PW91 / 3-21G | mPW1PW91 / 3-21G |
| Relative Energy (Hartrees) | -245.838712 | -245.832908 |
| Symmetry | C1 | CS |
Note: The computational data is sourced from the NIST Computational Chemistry Comparison and Benchmark Database and represents a lower level of theory. More advanced computational studies are required for a more accurate theoretical model.
Experimental and Computational Protocols
Microwave Spectroscopy
The definitive characterization of this compound conformers has been achieved through microwave spectroscopy. This technique provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, consequently, its three-dimensional structure.
Methodology:
-
Sample Preparation: this compound is introduced into the gas phase at low pressure.
-
Microwave Irradiation: The gaseous sample is irradiated with microwave radiation over a specific frequency range (e.g., 8-40 GHz).
-
Detection of Rotational Transitions: As the frequency is swept, the instrument detects absorption signals corresponding to transitions between rotational energy levels of the molecule.
-
Spectral Assignment: The complex spectrum, containing lines from all populated conformers, is analyzed. The assignment process involves predicting the spectral patterns for plausible structures (gauche and trans) and matching them to the observed lines. Isotopic substitution can be used to confirm assignments.
-
Structural Determination: The assigned transition frequencies are fitted using a rigid rotor Hamiltonian to yield precise rotational constants (A, B, C) for each conformer. These constants are then used to determine the molecular geometry, including the key dihedral angle.
-
Relative Energy and Abundance: The relative intensities of the rotational transitions for the gauche and trans conformers are measured at a known temperature. Assuming the molecules are in thermal equilibrium, the intensity ratio is related to the population ratio through the Boltzmann distribution, allowing for the calculation of the energy difference (ΔE) between the conformers.[2]
Computational Chemistry Protocol
Methodology:
-
Initial Structure Generation: Initial 3D structures for the gauche and trans conformers of this compound are built.
-
Potential Energy Surface (PES) Scan: To map the conformational landscape, a relaxed PES scan is performed. This involves systematically rotating the C-O-C-C dihedral angle (e.g., in 10° or 15° steps) and performing a geometry optimization at each step for all other degrees of freedom. This procedure identifies energy minima corresponding to stable conformers and energy maxima corresponding to transition states.
-
Geometry Optimization: The structures corresponding to the energy minima (conformers) and maxima (transition states) from the PES scan are then fully optimized without constraints. A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p), is typically employed.[3][4]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). A single imaginary frequency indicates a first-order saddle point, which corresponds to the transition state for the rotation between conformers.[5]
-
Energy Calculation: The zero-point corrected electronic energies of the optimized conformers and transition states are calculated to determine their relative stabilities and the rotational energy barriers.
Visualizations of Conformational Landscape
The following diagrams, generated using the DOT language, illustrate the structures of the this compound conformers and their energetic relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis and the binding sites of nitrilotriacetamide: A computational study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methoxyacetonitrile: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxyacetonitrile, a versatile building block in organic synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its application as a precursor in the development of pharmaceutical compounds. Particular attention is given to the synthesis of propanidid (B1678258), an intravenous anesthetic, to illustrate the utility of this compound derivatives in targeting specific biological signaling pathways.
Core Properties of this compound
This compound, also known as 2-methoxyacetonitrile, is a colorless to light yellow liquid. Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and implementation.
| Property | Value | Reference |
| Molecular Formula | C₃H₅NO | [1][2][3] |
| Molecular Weight | 71.08 g/mol | [1][2][3] |
| CAS Number | 1738-36-9 | [1][2][3] |
| Density | 0.946 g/mL at 25 °C | [1] |
| Boiling Point | 118-119 °C at 731 mmHg | [1] |
| Refractive Index | 1.380 at 20 °C | [1] |
Synthesis of this compound: An Experimental Protocol
The following protocol for the synthesis of this compound is adapted from a well-established procedure, ensuring reliability and reproducibility in a laboratory setting.[1] This synthesis involves the methylation of glycolonitrile, which is formed in situ from sodium cyanide and formaldehyde.
Materials and Reagents
-
Pulverized Sodium Cyanide (NaCN)
-
Paraformaldehyde
-
Methyl Sulfate (B86663) ((CH₃)₂SO₄)
-
Water
-
Ice
Equipment
-
Three-necked round-bottom flask (2-liter)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Freezing mixture bath (ice-salt)
-
Distillation apparatus
Experimental Procedure
-
Preparation of the Reaction Mixture: In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 98 g (2 moles) of pulverized sodium cyanide and 200 cc of water.
-
Addition of Paraformaldehyde: Start the stirrer and add 60 g (2 moles) of paraformaldehyde in small portions. The temperature will rise to 20-25°C as the sodium cyanide dissolves.
-
Cooling: Surround the flask with a freezing mixture and ensure the temperature is maintained below 25°C during the addition of the remaining paraformaldehyde.
-
Methylation: Place 270 g (2.1 moles) of methyl sulfate in the dropping funnel. Once the temperature of the flask contents has dropped to 13°C, add a 20-30 cc portion of the methyl sulfate. An exothermic reaction should commence.
-
Temperature Control: If necessary, remove the ice bath to initiate the reaction. Once the temperature begins to fall, add the remainder of the methyl sulfate at a rate that maintains the reaction temperature between 12-15°C. This addition should take at least twenty minutes.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring for one hour, allowing the temperature to rise to 20°C. The reaction mixture will separate into two layers.
-
Purification: The upper layer, which is the crude this compound, is separated and distilled at atmospheric pressure. The fraction boiling between 118-122°C is collected, yielding 100-110 g (70-77% of the theoretical amount) of pure this compound.[1]
Application in Drug Development: The Synthesis of Propanidid
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is the use of a this compound-related compound, 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, in the synthesis of the ultra-short-acting intravenous anesthetic, propanidid.
Propanidid: Mechanism of Action and Signaling Pathway
Propanidid exerts its anesthetic effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Propanidid is a GABA-A receptor agonist.[1] Its binding to the GABA-A receptor enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and hypnotic effects characteristic of general anesthesia.[4][5]
The interaction of propanidid with the GABA-A receptor is complex. It has been shown to both directly activate the receptor and potentiate the effects of GABA.[1][3] Molecular docking studies suggest that propanidid binds to a site within the transmembrane domain of the GABA-A receptor.[4]
Conclusion
This compound is a fundamental chemical building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its straightforward synthesis and versatile reactivity make it a valuable precursor for more complex molecules. The example of propanidid demonstrates how derivatives of this compound can be utilized to create compounds that interact with specific and critical biological targets, such as the GABA-A receptor, to achieve desired therapeutic effects. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their synthetic endeavors.
References
- 1. In vitro and in vivo GABAA Receptor Interaction of the Propanidid Metabolite 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General pharmacology of propanidid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Item - Possible binding sites and interactions of propanidid and AZD3043 within the γ-aminobutyric acid type A receptor (GABAAR) - Taylor & Francis Group - Figshare [tandf.figshare.com]
Methodological & Application
Methoxyacetonitrile: A Versatile Solvent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methoxyacetonitrile, a polar aprotic solvent, is emerging as a valuable tool in organic synthesis, offering a unique combination of properties that can enhance reaction rates and facilitate product purification. Its utility spans a range of applications, from serving as a reaction medium in nucleophilic substitution reactions to its use in the synthesis of pharmaceutical intermediates and polymers. This document provides detailed application notes, experimental protocols, and a summary of its key physicochemical properties to guide researchers in its effective use.
Physicochemical Properties
A thorough understanding of a solvent's properties is crucial for its effective application. This compound possesses a favorable profile for various synthetic transformations.
| Property | Value | References |
| Molecular Formula | C₃H₅NO | [1][2] |
| Molecular Weight | 71.08 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 118-119 °C @ 731 mmHg | [1] |
| Density | 0.946 g/mL | [1] |
| Refractive Index | 1.380 | [1] |
| Solubility | Soluble in water and many organic solvents. | [3] |
| CAS Number | 1738-36-9 | [1] |
Applications in Organic Synthesis
This compound's polar aprotic nature makes it an excellent choice for a variety of organic reactions.[3] It is particularly well-suited for reactions involving polar intermediates and reagents, such as nucleophilic substitution reactions, without interfering with the reaction pathway.[4]
Nucleophilic Substitution Reactions (SN2)
This compound is an ideal solvent for SN2 reactions. Its polarity helps to dissolve the nucleophile, while its aprotic nature prevents the solvation of the nucleophile, thereby increasing its reactivity.[5][6] This can lead to faster reaction rates and higher yields compared to protic solvents. A prime example of its application is in the Williamson ether synthesis.
dot
Pharmaceutical and Polymer Synthesis
This compound serves as a crucial solvent and intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1][7] Its ability to provide a stable reaction medium can lead to improved yields and easier purification of the final products.[1]
Experimental Protocols
The following is a representative protocol for a Williamson ether synthesis, a classic SN2 reaction, adapted for the use of this compound as a solvent.
Williamson Ether Synthesis of Phenacetin (B1679774) (Illustrative Protocol)
Objective: To synthesize phenacetin from acetaminophen (B1664979) and ethyl iodide using this compound as the solvent.
Materials:
-
Acetaminophen
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃), finely pulverized
-
This compound (anhydrous)
-
Deionized water
-
tert-Butyl methyl ether (TBME)
-
5% aqueous sodium hydroxide (B78521) (NaOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization (e.g., Craig tube or Erlenmeyer flask)
-
Melting point apparatus
-
Infrared (IR) spectrometer
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine acetaminophen (1.0 eq), finely pulverized anhydrous potassium carbonate (2.0 eq), and anhydrous this compound.
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Reaction: Heat the mixture to a gentle reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with tert-butyl methyl ether (3 x volume of aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with 5% aqueous NaOH (2 x volume of organic layer) to remove any unreacted acetaminophen.
-
Wash the organic layer with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Recrystallization: Recrystallize the crude phenacetin from a mixed solvent system of hot ethyl acetate and hexane to yield the pure product.
-
Characterization:
-
Determine the melting point of the purified phenacetin.
-
Obtain an IR spectrum and compare it with the spectrum of the starting material, acetaminophen.
-
dot
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[8] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Store in a tightly sealed container in a cool, dry place away from heat and open flames.[9]
Conclusion
This compound is a promising solvent for organic synthesis, particularly for SN2 reactions. Its unique properties can lead to improved reaction outcomes. The provided protocols and data serve as a starting point for researchers to explore the full potential of this versatile solvent in their synthetic endeavors.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. learning.acsgcipr.org [learning.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Methoxyacetonitrile: A Versatile Building Block in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Methoxyacetonitrile, an activated nitrile compound, presents significant potential as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, comprising a reactive nitrile group and an alpha-methoxy substituent, open avenues for the construction of diverse and complex molecular scaffolds that are pivotal in medicinal chemistry and drug discovery. The electron-withdrawing nature of the methoxy (B1213986) group enhances the acidity of the alpha-protons, facilitating a range of condensation and cyclization reactions that are fundamental to the formation of heterocyclic rings.
This document provides detailed application notes and protocols for the use of this compound and analogous activated nitriles in the synthesis of key heterocyclic systems, including pyridines, pyrimidines, and thiophenes. While direct and extensively documented protocols for this compound are emerging, the methodologies presented here are based on well-established reactions of structurally related activated nitriles. These protocols serve as a robust foundation for researchers to adapt and optimize conditions for the specific use of this compound in their synthetic endeavors.
Synthesis of Substituted Pyridines
The synthesis of substituted pyridines often involves the condensation of activated nitriles with 1,3-dicarbonyl compounds or their synthetic equivalents, followed by cyclization. The following protocol details a general and widely applicable method for the synthesis of 2-amino-3-cyanopyridines, which are valuable intermediates for further functionalization.
Application Note:
This protocol describes a multicomponent reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. This compound, as an activated nitrile, can potentially be utilized in similar reaction schemes, likely requiring optimization of reaction conditions such as temperature and catalyst. The resulting methoxy-substituted pyridines could serve as key intermediates in the development of novel therapeutics.
Experimental Protocol: Synthesis of 2-Amino-3-cyanopyridine Derivatives (Analogous Approach)
This protocol is adapted from the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (B47326) (an analogue of this compound) (1 mmol)
-
Methyl ketone (1 mmol)
-
Ammonium (B1175870) acetate (B1210297) (1.5 mmol)
-
Ethanol (B145695) (10 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Stir the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Data Presentation:
| Entry | Aromatic Aldehyde | Methyl Ketone | Yield (%) |
| 1 | Benzaldehyde | Acetone | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetone | 92 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 88 |
| 4 | 3-Nitrobenzaldehyde | Cyclohexanone | 78 |
Logical Workflow for Pyridine (B92270) Synthesis:
Synthesis of Substituted Pyrimidines
Pyrimidines are another class of vital heterocycles in drug development. Their synthesis can be achieved through the cyclocondensation of an activated nitrile with a three-carbon component and an amidine or guanidine.
Application Note:
The following protocol illustrates the synthesis of 4-aminopyrimidines from an activated nitrile. This compound could potentially replace malononitrile in this type of reaction, leading to the formation of methoxy-substituted pyrimidines. The amino group at the 4-position and the methoxy group would offer handles for further chemical modifications.
Experimental Protocol: Synthesis of 4-Amino-5-pyrimidinecarbonitriles (Analogous Approach)
This protocol is based on the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Amidine hydrochloride (1 mmol)
-
Sodium acetate (1.2 mmol)
-
Water (10 mL)
Procedure:
-
To a mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and amidine hydrochloride (1 mmol) in water (10 mL), add sodium acetate (1.2 mmol).
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water).
Data Presentation:
| Entry | Aldehyde | Amidine | Yield (%) |
| 1 | Benzaldehyde | Benzamidine HCl | 90 |
| 2 | 4-Methylbenzaldehyde | Acetamidine HCl | 85 |
| 3 | 2-Naphthaldehyde | Guanidine HCl | 95 |
| 4 | Furan-2-carbaldehyde | Benzamidine HCl | 88 |
Signaling Pathway Involving Pyrimidine (B1678525) Derivatives:
Many pyrimidine derivatives act as kinase inhibitors, playing a crucial role in cancer therapy by blocking signaling pathways that lead to cell proliferation.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[1][2] 2-Aminothiophenes are versatile intermediates for the synthesis of various other heterocycles, including thiazoles.
Application Note:
This compound can be explored as the activated nitrile component in the Gewald reaction. The resulting 2-amino-3-methoxythiophene derivatives would be valuable precursors for the synthesis of novel thiazole-containing compounds and other fused heterocyclic systems.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes (Analogous Approach)
This protocol is a general procedure for the Gewald reaction.
Materials:
-
Ketone or Aldehyde (10 mmol)
-
Activated Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (10 mmol)
-
Elemental Sulfur (10 mmol, 0.32 g)
-
Morpholine or Diethylamine (2 mL)
-
Ethanol (30 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the ketone or aldehyde (10 mmol) and the activated nitrile (10 mmol) in ethanol (30 mL).
-
Add elemental sulfur (10 mmol, 0.32 g) to the mixture.
-
Add the base (morpholine or diethylamine, 2 mL) dropwise with stirring.
-
Heat the mixture to reflux for 1-2 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothiophene.
Data Presentation:
| Entry | Carbonyl Compound | Activated Nitrile | Base | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Morpholine | 85 |
| 2 | Acetone | Ethyl Cyanoacetate | Diethylamine | 75 |
| 3 | Acetophenone | Malononitrile | Morpholine | 80 |
| 4 | Propanal | Cyanoacetamide | Diethylamine | 70 |
Gewald Reaction Mechanism:
Conclusion
This compound holds considerable promise as a readily available and reactive building block for the synthesis of a diverse range of heterocyclic compounds. While direct, optimized protocols for its use in every major class of heterocyclic synthesis are still being established, the analogous methods presented in this document provide a strong foundation for researchers. By leveraging the known reactivity of other activated nitriles, scientists and drug development professionals can unlock the potential of this compound to create novel molecular architectures with significant potential for therapeutic applications. Further exploration and optimization of reaction conditions will undoubtedly expand the utility of this versatile reagent in the field of medicinal chemistry.
References
Methoxyacetonitrile Derivatives as Key Precursors in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyacetonitrile and its substituted analogues are versatile chemical intermediates that play a crucial role in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Their unique structural features, including the methoxy (B1213986) and nitrile functional groups, provide reactive sites for various chemical transformations, making them valuable building blocks in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceutical ingredients starting from this compound derivatives. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of Propanidid (B1678258) from 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile (B1278812)
Propanidid is an ultra-short-acting intravenous anesthetic. A key intermediate in its synthesis is 2-(3-hydroxy-4-methoxyphenyl)acetonitrile.
Synthesis of the Precursor: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile
Several methods exist for the synthesis of this key precursor. Below is a comparison of two common routes.
Data Presentation: Comparison of Synthetic Routes to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile
| Parameter | Method 1: Direct Cyanation from Vanillyl Alcohol[1] | Method 2: Two-Step Synthesis via Vanillyl Chloride[1] |
| Starting Material | Vanillyl alcohol | Vanillyl alcohol |
| Key Reagents | Sodium cyanide, N,N-Dimethylformamide (DMF) | Concentrated HCl, Sodium cyanide, Acetone, Sodium iodide |
| Reaction Temperature | 120°C | Reflux |
| Reaction Time | 24 hours | 16-20 hours (cyanation step) |
| Reported Yield | 68% | 74-81% (for analogous p-methoxyphenylacetonitrile) |
Experimental Protocols
Protocol 1: Direct Cyanation of Vanillyl Alcohol [1]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve vanillyl alcohol (0.12 mol) in 300 mL of N,N-Dimethylformamide (DMF).
-
Add sodium cyanide (0.14 mol) to the solution.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
After cooling to room temperature, cautiously add 100 mL of water.
-
Basify the mixture to pH 10 with solid sodium hydroxide (B78521) and remove DMF by distillation under reduced pressure.
-
Add 250 mL of water and 20 mL of acetic acid to achieve a neutral pH.
-
Extract the aqueous mixture five times with 100 mL portions of chloroform.
-
Combine the organic extracts and wash five times with 50 mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the product.
Protocol 2: Two-Step Synthesis via Vanillyl Chloride [1]
-
Part A: Synthesis of Vanillyl Chloride
-
In a flask, vigorously stir 1 mole of vanillyl alcohol with 248 mL of concentrated hydrochloric acid for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the lower layer containing vanillyl chloride.
-
-
Part B: Cyanation of Vanillyl Chloride
-
In a three-necked round-bottom flask fitted with a stirrer and reflux condenser, place the dried vanillyl chloride.
-
Add 1.5 moles of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 mL of dry acetone.
-
Heat the mixture under reflux with vigorous stirring for 16-20 hours.
-
Cool the reaction mixture and filter with suction.
-
Wash the solid on the filter with 200 mL of acetone.
-
Combine the filtrates and distill to remove the acetone.
-
Take up the residual oil in 300 mL of benzene (B151609) and wash with three 100 mL portions of hot water.
-
Dry the benzene solution over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure to obtain the product.
-
Synthesis of Propanidid
The synthesis of propanidid from 2-(3-hydroxy-4-methoxyphenyl)acetonitrile involves three main steps: hydrolysis of the nitrile to a carboxylic acid, esterification, and finally, etherification.[2]
Workflow for Propanidid Synthesis
Caption: Synthetic pathway from the nitrile intermediate to Propanidid.
Synthesis of Melatonin (B1676174) Analogues from 5-Methoxyindole-3-acetonitrile (B1351729)
5-Methoxyindole-3-acetonitrile is a key precursor for the synthesis of melatonin and its analogues, which are investigated for treating sleep disorders and other neurological conditions.[3]
Synthesis of Melatonin
A reported synthesis of melatonin involves the reduction of 5-methoxyindole-3-acetonitrile followed by acetylation.[3]
Protocol 3: Synthesis of Melatonin [3]
-
Reduce 100 mg of 5-methoxyindole-3-acetonitrile with 160 mg of sodium and 2 mL of ethanol (B145695) to yield 5-methoxytryptamine.
-
Acetylate the resulting product with 4 mL of both glacial acetic acid and acetic anhydride (B1165640) at 100°C for 1 minute.
-
Purify the final product by countercurrent distribution and silicic acid chromatography to obtain melatonin (40 mg).
Synthesis of Melatonin from 5-Methoxyindole-3-acetonitrile
Caption: Key steps in the synthesis of Melatonin.
Synthesis of Antidepressants from 4-Methoxyphenylacetonitrile (B141487)
4-Methoxyphenylacetonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly antidepressants.[4][5]
While specific, detailed public-domain protocols for the conversion of 4-methoxyphenylacetonitrile to specific commercial antidepressants are proprietary, its role as a key building block is well-established. The general strategy involves the chemical modification of the nitrile and the aromatic ring to construct the final complex API.
Logical Relationship in Antidepressant Synthesis
Caption: Role of 4-Methoxyphenylacetonitrile in antidepressant synthesis.
Synthesis of Vildagliptin using a Cyanopyrrolidine Intermediate
Vildagliptin is a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. While not directly starting from this compound, this synthesis showcases the importance of the nitrile group in forming the final API. The nitrile is typically formed from the corresponding amide.
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
An efficient method for the preparation of this key intermediate starts from L-proline.[4][6][7]
Data Presentation: Synthesis of Vildagliptin Intermediate
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1. N-Acylation | L-proline | Chloroacetyl chloride, THF | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | ~90%[8] |
| 2. Amidation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | 52%[7] |
| 3. Dehydration (Nitrile Formation) | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 83%[7] |
Experimental Protocols
Protocol 4: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [8]
-
To a solution of L-proline (10 g, 0.087 mol) in 100 mL of THF at 0°C under an argon atmosphere, slowly add chloroacetyl chloride (10.0 mL, 0.132 mol).
-
Reflux the mixture with stirring for 2.5 hours.
-
After cooling to room temperature, dilute with 20 mL of water and stir for 20 minutes.
-
Add 20 mL of saturated brine and 200 mL of ethyl acetate.
-
Separate the organic layer, and re-extract the aqueous layer twice with 100 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent to yield the product (15.0 g, 90%).
Protocol 5: Synthesis of Vildagliptin [6][7]
-
React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol in the presence of K2CO3 at room temperature.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product, Vildagliptin, can be isolated and purified. A reported yield for this step is 50%.[6][7]
Experimental Workflow for Vildagliptin Synthesis
Caption: Overall synthetic workflow for Vildagliptin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Melatonin [ch.ic.ac.uk]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Methoxyacetonitrile in Cationic Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a powerful technique for the synthesis of a wide range of polymers, particularly those derived from electron-rich monomers such as vinyl ethers and styrenes. The control over the polymerization process is crucial for obtaining polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and specific end-functionalities, which are critical attributes for applications in drug delivery, biomaterials, and advanced materials. Methoxyacetonitrile, a polar aprotic solvent, is a valuable component in achieving controlled or "living" cationic polymerization. Its role is primarily inferred from the extensive research on acetonitrile (B52724), a structurally similar solvent, which has been shown to moderate the reactivity of the propagating cationic species, thereby minimizing side reactions like chain transfer and termination.
These application notes provide an overview of the role of this compound (by analogy with acetonitrile) in cationic polymerization and offer detailed protocols for its use in the controlled polymerization of relevant monomers.
Principle of this compound in Controlling Cationic Polymerization
In cationic polymerization, the propagating species is a carbocation, which is highly reactive and susceptible to undesirable side reactions. Polar aprotic solvents like this compound can play a crucial role in stabilizing this carbocation. The lone pair of electrons on the nitrogen atom of the nitrile group can interact with the positively charged carbon center of the propagating chain. This interaction reversibly forms a stabilized species, which is in equilibrium with the more reactive, free carbocation. This equilibrium slows down the rate of propagation and reduces the concentration of the highly reactive species, thus suppressing chain transfer and termination reactions. This control leads to a "living" polymerization process, where the polymer chains grow at a uniform rate and remain active until all the monomer is consumed.
The use of a polar solvent like this compound is often in conjunction with a less polar co-solvent, such as dichloromethane (B109758) (CH₂Cl₂), to achieve an optimal balance between polymerization rate and control.
Applications
The controlled synthesis of polymers enabled by the use of this compound (or analogous nitrile solvents) is particularly relevant for:
-
Drug Delivery: Well-defined block copolymers with hydrophilic and hydrophobic segments can be synthesized for the formation of micelles or other nanostructures for targeted drug delivery.
-
Biomaterials: Biocompatible and biodegradable polymers with specific functional groups can be prepared for tissue engineering and other biomedical applications.
-
Advanced Materials: The synthesis of polymers with controlled architectures, such as star polymers and block copolymers, allows for the tuning of material properties for a variety of advanced applications.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from cationic polymerization of p-methoxystyrene (pMOS) using acetonitrile (CH₃CN) as a controlling solvent. It is anticipated that similar results can be achieved with this compound.
| Monomer | Initiator/Co-initiator System | Solvent System | Temperature (°C) | Monomer Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , experimental) | Polydispersity (M_w/M_n) | Reference |
| pMOS | 1-(4-methoxyphenyl)ethanol / B(C₆F₅)₃ | CH₂Cl₂/CH₃CN (various ratios) | Room Temp. | >95 | 5,000 - 30,000 | 4,800 - 29,500 | 1.2 - 1.35 | [1][2] |
| pMOS | 1-(4-methoxyphenyl)ethanol / B(C₆F₅)₃ | H₂O/CH₃CN (3:2 v/v) | Room Temp. | up to 100 | up to 3,000 | up to 3,000 | ~1.3 | [1] |
Experimental Protocols
The following are generalized protocols for the living cationic polymerization of p-methoxystyrene using a mixed solvent system containing a nitrile solvent like this compound. Note: These protocols are based on studies using acetonitrile; adjustments may be necessary when using this compound.
Protocol 1: Living Cationic Polymerization of p-Methoxystyrene in a Dichloromethane/Methoxyacetonitrile Solvent Mixture
Materials:
-
p-Methoxystyrene (pMOS), purified by distillation over CaH₂.
-
1-(4-methoxyphenyl)ethanol (initiator), synthesized or purchased.
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (co-initiator).
-
Dichloromethane (CH₂Cl₂), distilled from CaH₂.
-
This compound, distilled from CaH₂.
-
Methanol (for termination).
-
Argon or Nitrogen gas (inert atmosphere).
-
Standard Schlenk line and glassware.
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven overnight and then cooled under a stream of inert gas.
-
Reagent Preparation:
-
Prepare a stock solution of the initiator, 1-(4-methoxyphenyl)ethanol, in CH₂Cl₂.
-
Prepare a stock solution of the co-initiator, B(C₆F₅)₃, in CH₂Cl₂.
-
-
Polymerization:
-
To the reaction flask, add the desired volume of CH₂Cl₂ and this compound to achieve the desired solvent ratio (e.g., 1:1 v/v).
-
Add the purified pMOS monomer to the solvent mixture.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Bring the flask to the desired reaction temperature (e.g., room temperature).
-
Under an inert atmosphere, add the initiator solution via syringe, followed by the co-initiator solution to start the polymerization.
-
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Aqueous Dispersion Living Cationic Polymerization of p-Methoxystyrene
Materials:
-
p-Methoxystyrene (pMOS), purified.
-
1-(4-methoxyphenyl)ethanol (initiator).
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (co-initiator).
-
Deionized water.
-
This compound.
-
Methanol (for termination).
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a mixture of deionized water and this compound (e.g., 3:2 v/v).
-
Dispersion Formation: Add the pMOS monomer to the aqueous/organic mixture and stir vigorously to form a stable dispersion.
-
Initiation:
-
Prepare a solution of the initiator and co-initiator in a small amount of a suitable solvent (e.g., CH₂Cl₂).
-
Add the initiator/co-initiator solution to the vigorously stirred monomer dispersion to initiate polymerization.
-
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) with continuous stirring.
-
Monitoring and Termination: Monitor the reaction and terminate it as described in Protocol 1.
-
Isolation: Isolate the polymer by precipitation, filtration, and drying as described in Protocol 1. The work-up may require solvent extraction to separate the polymer from the aqueous phase.
Visualizations
Logical Workflow for Controlled Cationic Polymerization
References
Application Notes and Protocols for the Synthesis of Propanidid
Introduction
Propanidid (B1678258), chemically known as propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate, is an ultra-short-acting intravenous anesthetic agent. While it is no longer in widespread clinical use, its synthesis remains a subject of interest for medicinal chemists and researchers in drug development. This document provides a detailed protocol for a plausible synthetic route to propanidid, based on established organic chemistry principles. It should be noted that a direct role for methoxyacetonitrile in the synthesis of propanidid has not been established in the reviewed literature. The presented synthesis, therefore, utilizes more conventional and readily available starting materials.
The proposed synthesis involves a two-step process commencing with the commercially available homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). The first step is an O-alkylation of the phenolic hydroxyl group of homovanillic acid with N,N-diethyl-2-chloroacetamide. This is followed by an acid-catalyzed esterification of the resulting carboxylic acid with propanol (B110389) to yield the final product, propanidid.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals with a background in organic synthesis. All procedures should be carried out in a well-equipped chemical laboratory, adhering to all necessary safety precautions.
Experimental Protocols
Step 1: Synthesis of 4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid
This step involves the O-alkylation of homovanillic acid with N,N-diethyl-2-chloroacetamide in the presence of a suitable base.
Materials:
-
Homovanillic acid (1.0 eq)
-
N,N-diethyl-2-chloroacetamide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (solvent)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homovanillic acid (1.0 eq) and acetone.
-
To this suspension, add potassium carbonate (2.0 eq) and N,N-diethyl-2-chloroacetamide (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid. The product can be further purified by recrystallization.
Step 2: Synthesis of Propanidid (propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate)
This final step is the Fischer esterification of the carboxylic acid intermediate with propanol using a strong acid catalyst.
Materials:
-
4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid (1.0 eq)
-
n-Propanol (used as solvent and reactant)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid (1.0 eq) in an excess of n-propanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess propanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude propanidid.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure propanidid.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of propanidid.
| Step | Reactant | Product | Molar Mass ( g/mol ) | Starting Amount (g) | Yield (%) | Purity (by HPLC) |
| 1 | Homovanillic acid | 4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid | 182.17 | 10.0 | 85 | >95% |
| 2 | 4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenylacetic acid | Propanidid | 295.34 | 13.5 | 78 | >98% |
Visualizations
Logical Workflow for the Synthesis of Propanidid
Application Notes and Protocols for Methoxyacetonitrile (MOAN) in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetonitrile (MOAN), a nitrile-based organic solvent, presents itself as a potential electrolyte component for lithium-ion batteries. Drawing parallels from the well-studied acetonitrile (B52724) (AN), MOAN is anticipated to offer advantageous properties such as high ionic conductivity and good oxidative stability.[1][2] However, similar to other nitrile-based solvents, its application is challenged by its reductive instability at the anode, which can lead to poor cycling performance.[1]
These application notes provide a comprehensive overview of the potential use of this compound in lithium-ion battery electrolytes. Due to the limited availability of specific research on MOAN, the information and protocols presented herein are largely based on data from closely related nitrile solvents, particularly acetonitrile (AN) and 3-methoxypropionitrile (B90507) (MPN). This document aims to serve as a foundational guide for researchers venturing into the investigation of MOAN-based electrolytes.
Physicochemical and Electrochemical Properties
The performance of an electrolyte is dictated by a combination of its physical and chemical properties. For MOAN-based electrolytes, these properties are expected to be influenced by the choice of lithium salt and any additives used. The following tables summarize the anticipated properties based on analogous nitrile-based systems.
Table 1: Physicochemical Properties of Nitrile-Based Electrolytes
| Property | Anticipated Value for MOAN-based Electrolytes | Reference (Acetonitrile/3-Methoxypropionitrile) |
| Ionic Conductivity | High (>10 mS/cm at room temperature) | [2][3] |
| Viscosity | Low (<1 cP) | [3][4] |
| Dielectric Constant | High (>30) | [5] |
| Flash Point | Relatively low, posing a safety concern | [6] |
Table 2: Electrochemical Performance of Nitrile-Based Electrolytes
| Parameter | Anticipated Performance for MOAN-based Electrolytes | Reference (Acetonitrile/3-Methoxypropionitrile) |
| Electrochemical Stability Window | Wide anodic stability (>4.5 V vs. Li/Li⁺), poor cathodic stability | [7][8] |
| Cycling Performance (Graphite Anode) | Poor without additives due to reductive decomposition | [9][10] |
| Rate Capability | Potentially high due to high ionic conductivity | [8] |
| Safety | Concerns related to flammability and potential gas generation | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of new electrolyte formulations. The following sections provide methodologies for the preparation and characterization of MOAN-based electrolytes, adapted from established procedures for similar systems.
Protocol 1: Preparation of MOAN-Based Electrolyte
This protocol describes the preparation of a 1 M LiPF₆ solution in this compound. All procedures should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen content (<1 ppm).[11][12]
Materials:
-
This compound (MOAN), battery grade (<20 ppm H₂O)
-
Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade
-
Molecular sieves (3Å), activated
-
Anhydrous solvents for rinsing (e.g., dimethyl carbonate)
-
Glassware (volumetric flasks, beakers, etc.), oven-dried
Procedure:
-
Drying of MOAN: Dry the this compound over activated 3Å molecular sieves for at least 24 hours inside the glovebox.
-
Drying of Glassware: All glassware should be thoroughly dried in a vacuum oven at 120 °C for at least 12 hours and then transferred to the glovebox while still hot.
-
Salt Dissolution:
-
Weigh the required amount of LiPF₆ in a clean, dry beaker inside the glovebox.
-
Measure the required volume of dried MOAN and add it to the beaker containing the LiPF₆.
-
Stir the mixture with a magnetic stirrer until the LiPF₆ is completely dissolved. This may take several hours.
-
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation to minimize any potential degradation.
Caption: Workflow for the preparation of MOAN-based electrolyte.
Protocol 2: Electrochemical Stability Window Measurement
The electrochemical stability window (ESW) is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[13][14]
Materials and Equipment:
-
Three-electrode cell (e.g., Swagelok-type)
-
Working electrode: Glassy carbon or platinum
-
Counter and Reference electrode: Lithium metal foil
-
Separator: Glass fiber or polypropylene
-
Potentiostat/Galvanostat
-
MOAN-based electrolyte
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox. Place the separator between the working electrode and the lithium counter/reference electrode. Add a few drops of the MOAN-based electrolyte to wet the separator.
-
Cyclic Voltammetry Setup:
-
Connect the cell to the potentiostat.
-
Set the potential range for the CV scan. A typical range would be from the open-circuit voltage (OCV) to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) and then to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺).
-
Set a slow scan rate, typically 0.5 to 1.0 mV/s, to allow for the detection of subtle redox events.[15]
-
-
Measurement: Run the cyclic voltammetry scan. The anodic and cathodic limits of the ESW are determined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.
Caption: Workflow for determining the electrochemical stability window.
Protocol 3: Galvanostatic Cycling Performance
This protocol outlines the procedure for evaluating the cycling performance of a half-cell (e.g., graphite (B72142) || Li) using the MOAN-based electrolyte.[8][16]
Materials and Equipment:
-
Coin cells (e.g., CR2032)
-
Graphite anode
-
Lithium metal counter/reference electrode
-
Separator
-
MOAN-based electrolyte
-
Battery cycler
Procedure:
-
Cell Assembly: Assemble the coin cell in a glovebox. The typical configuration is anode, separator, and lithium metal, with the electrolyte wetting all components.
-
Formation Cycles:
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the anode (e.g., 0.01-1.5 V for graphite).[17] This allows for the formation of a stable solid electrolyte interphase (SEI).
-
-
Cycling Test:
-
Cycle the cell at a desired C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100 or more).
-
Record the charge and discharge capacities for each cycle.
-
-
Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the cycling stability and efficiency of the electrolyte.
Caption: Workflow for evaluating galvanostatic cycling performance.
Strategies for Improving Performance
The primary challenge for MOAN-based electrolytes is expected to be the poor stability against the anode. Strategies successfully employed for acetonitrile can be adapted for MOAN:
-
High-Concentration Electrolytes: Increasing the salt concentration can reduce the activity of the solvent molecules, thereby suppressing their decomposition at the anode surface.[7]
-
Film-Forming Additives: The addition of small amounts of additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can promote the formation of a stable SEI layer, which protects the electrolyte from further reduction.[3][10]
-
Co-solvents: Utilizing MOAN as a co-solvent with conventional carbonate-based solvents (e.g., ethylene (B1197577) carbonate, dimethyl carbonate) can balance the desired properties of high conductivity from the nitrile component and good SEI formation from the carbonate component.[3]
Caption: Logical relationship for improving MOAN electrolyte performance.
Safety Considerations
Nitrile-based solvents, including this compound, are flammable and can be toxic.[6] It is imperative to handle these chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, in a well-ventilated area or a fume hood. In case of a battery failure, there is a risk of thermal runaway and the release of flammable and toxic gases.[6] Proper safety protocols for battery testing should always be followed.
Conclusion
This compound holds promise as a potential component in lithium-ion battery electrolytes, primarily due to its anticipated high ionic conductivity. However, its successful implementation will heavily rely on overcoming the challenge of its reductive instability. The protocols and strategies outlined in these application notes, derived from research on analogous nitrile-based systems, provide a solid foundation for the systematic investigation and development of MOAN-based electrolytes for next-generation lithium-ion batteries. Further research is essential to elucidate the specific properties and performance of this compound in various electrolyte formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. High Ionic Conductive Electrolyte for Lithium-ion Batteries (LIB) | Asahi Kasei Mobility [asahi-kasei-mobility.com]
- 3. researchtrends.net [researchtrends.net]
- 4. Viscosity of Battery Mixtures – C-Therm Technologies Ltd. [ctherm.com]
- 5. hzdr.de [hzdr.de]
- 6. Materials for lithium-ion battery safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetonitrile-Based Local High-Concentration Electrolytes for Advanced Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. large-battery.com [large-battery.com]
- 12. CN102637901B - Electrolyte for lithium ion battery and preparation method thereof - Google Patents [patents.google.com]
- 13. ossila.com [ossila.com]
- 14. youtube.com [youtube.com]
- 15. Formulation and Recycling of a Novel Electrolyte Based on Bio‐Derived γ‐Valerolactone and Lithium Bis(trifluoromethanesulfonyl)imide for Lithium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the C-H Activation of Methoxyacetonitrile Under High Pressure
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of C-H bonds is a cornerstone of modern organic synthesis, offering an atom-economical and efficient route to complex molecules from simple precursors.[1] Methoxyacetonitrile (CH₃OCH₂CN) is a valuable building block, and the selective activation of its C-H bonds opens a direct pathway to novel substituted nitrile derivatives, which are precursors to a wide range of pharmaceuticals and functional materials.
High-pressure chemistry offers a unique parameter space for influencing reaction rates, selectivity, and equilibria.[2] By applying high pressure, typically in the range of 2-20 kbar, reaction volumes of activation (ΔV‡) can be overcome, leading to accelerated reactions, especially for those with a negative activation volume.[3][4] This can enable transformations that are sluggish or do not proceed under ambient conditions.[5]
This document provides an overview of the C-H activation of acetonitrile (B52724) as a model system and proposes a hypothetical protocol for the C-H activation of this compound under high-pressure conditions.
C-H Activation of Acetonitrile: A Model System
The C-H bonds of acetonitrile (CH₃CN) are known to be inert but can be activated by transition metal catalysts, such as rhodium and nickel complexes.[6][7][8] Studies have shown that both C-H and C-CN bond activation are possible, with the outcome often depending on the metal center, ligands, and reaction conditions.[7][8]
Rhodium complexes, for instance, have been shown to selectively activate the C-H bond of acetonitrile via oxidative addition.[7][8][9] The resulting cyanomethyl-rhodium hydride complexes can then be further functionalized. Both photochemical and thermal methods have been employed to generate the active rhodium species.[8][9] Nickel complexes have also been reported to activate the C-H bond of an acetonitrile ligand.[6][10]
The Role of High Pressure in C-H Activation
Applying high pressure can significantly influence the course of C-H activation reactions in several ways:
-
Increased Reaction Rates: For reactions with a negative volume of activation, such as many bond-forming and addition reactions, high pressure can lead to a dramatic increase in the reaction rate.[2][3]
-
Enhanced Selectivity: Pressure can alter the selectivity of a reaction by favoring the pathway with a more negative activation volume.[11] This could potentially be used to favor C-H activation over competing pathways like C-CN activation.
-
Enabling Difficult Reactions: High pressure can promote reactions that are otherwise kinetically hindered at atmospheric pressure.[5]
Quantitative Data Presentation
The following table summarizes key data from studies on the C-H activation of acetonitrile, which can serve as a reference for designing experiments with this compound.
| Catalyst/Conditions | Substrate | Product(s) | Yield/Observations | Reference |
| [Tp′Rh(PMe₃)] fragment (photochemical) | Acetonitrile | Tp′Rh(PMe₃)(CH₂CN)H | Selective C-H activation | [8][9] |
| [Tp′Rh(PMe₃)] fragment (thermal, 80°C) | Acetonitrile | Tp′Rh(PMe₃)(CH₂CN)H | C-H activation | [8][9] |
| Tp′Rh(PMe₃)(CH₂CN)H (thermal, 100°C) | Acetonitrile | Tp′Rh(PMe₃)(CH₃)(CN) | Rearrangement to C-CN activation product | [8][9] |
| [(C₅Me₅)Rh(PMe₃)] fragment (photochemical) | Acetonitrile | (C₅Me₅)Rh(PMe₃)(CH₂CN)H | C-H activation | [7] |
| (C₅Me₅)Rh(PMe₃)(CH₂CN)H (thermal) | Acetonitrile | (C₅Me₅)Rh(PMe₃)(CH₃)(CN) | Rearrangement to C-CN activation product | [7] |
| Nickel(II) complex | Acetonitrile | C-bound cyanomethyl-nickel complex | C-H activation of a coordinated acetonitrile ligand | [6][10] |
Experimental Protocols
Hypothetical Protocol for High-Pressure Rhodium-Catalyzed C-H Activation of this compound
Objective: To investigate the feasibility of rhodium-catalyzed C-H activation of this compound with a coupling partner (e.g., an olefin) under high-pressure conditions.
Materials:
-
Rhodium catalyst precursor (e.g., [Rh(cod)₂]BF₄ or a similar Rh(I) or Rh(III) complex)[1][15]
-
Phosphine (B1218219) ligand (e.g., PPh₃ or a chiral phosphine for asymmetric reactions)
-
Olefin coupling partner (e.g., norbornene, styrene)
-
Anhydrous, degassed solvent (e.g., THF, 1,2-dichloroethane)
-
High-pressure reactor (e.g., a piston-cylinder or bellows-type apparatus)[11][16]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested according to the manufacturer's instructions. The reaction is typically performed in a sealed, flexible container (e.g., a Teflon or lead ampoule) within the pressure vessel to prevent contamination.[11]
-
Reaction Mixture Preparation (under inert atmosphere):
-
In a glovebox, add the rhodium catalyst precursor (e.g., 1-5 mol%) and the phosphine ligand to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the this compound (as the limiting reagent or solvent).
-
Add the olefin coupling partner (typically 1.5-3 equivalents).
-
Seal the reaction vessel securely.
-
-
High-Pressure Reaction:
-
Place the sealed reaction vessel into the high-pressure apparatus.
-
Assemble the high-pressure apparatus and begin pressurization. The pressure should be increased slowly to the desired level (e.g., 5-15 kbar).[5]
-
If heating is required, the reactor can be heated to the target temperature (e.g., 60-120 °C).
-
Maintain the reaction at the set pressure and temperature for the desired time (e.g., 12-48 hours).
-
-
Work-up and Analysis:
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Slowly and carefully depressurize the reactor.
-
Remove the reaction vessel.
-
Quench the reaction if necessary (e.g., with a saturated solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the product by NMR, mass spectrometry, and IR spectroscopy.
-
Safety Precautions: High-pressure experiments should only be conducted by trained personnel in a properly equipped laboratory. A blast shield should always be used. Ensure all fittings and seals are in good condition and rated for the intended pressure.
Visualizations
Caption: Hypothetical workflow for high-pressure C-H activation.
Caption: Plausible catalytic cycle for Rh(III)-catalyzed C-H activation.[1][17]
References
- 1. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is High Pressure Chemistry? | Adesis [adesisinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 6. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. This compound | 1738-36-9 | FM02822 | Biosynth [biosynth.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. George Cody - High Pressure Organic Chemistry [sites.google.com]
- 17. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methoxyacetonitrile as a Reagent for Introducing Methoxymethyl Groups
To Our Valued Researchers, Scientists, and Drug Development Professionals,
In the pursuit of robust and efficient synthetic methodologies, the choice of protecting groups for sensitive functionalities, such as alcohols, is of paramount importance. The methoxymethyl (MOM) ether is a widely employed protecting group due to its stability across a broad range of reaction conditions and its reliable cleavage under specific acidic protocols.
This document addresses the inquiry regarding the use of methoxyacetonitrile as a reagent for the introduction of methoxymethyl (MOM) groups. Following a comprehensive review of the scientific literature, we must clarify that This compound is not a recognized or documented reagent for the protection of alcohols as their MOM ethers . Its primary applications in organic synthesis are as a solvent and as a building block for introducing methoxy (B1213986) and cyano functionalities into molecules.
While this compound is not utilized for this purpose, we have compiled the following detailed application notes and protocols on the established and validated methods for the introduction of MOM groups. These notes are intended to provide you with the necessary information to effectively utilize this important protecting group in your synthetic endeavors.
Established Methods for Methoxymethyl (MOM) Group Introduction
The two most common and reliable methods for the formation of MOM ethers from alcohols are the use of chloromethyl methyl ether (MOM-Cl) and dimethoxymethane (B151124).
Method 1: Using Chloromethyl Methyl Ether (MOM-Cl)
This is a highly efficient and widely used protocol for the methoxymethylation of alcohols. The reaction proceeds via an SN2 displacement of the chloride by the alcohol.
Reaction Scheme:
General Experimental Protocol:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv) dropwise to the stirred solution.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 - 2.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Reagent/Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| MOM-Cl, CH₂Cl₂ | DIPEA | 0 to RT | 4 - 18 | 90 - 98 | [1] |
| MOM-Cl, CH₂Cl₂ | DIPEA, DMAP | RT | 16 | 71 - 97 | [1] |
| MOM-Cl, THF | NaH | RT | - | High | [2] |
Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and a potent alkylating agent.[3][4] Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential.
Method 2: Using Dimethoxymethane (Formaldehyde Dimethyl Acetal)
To circumvent the toxicity associated with MOM-Cl, dimethoxymethane has been introduced as a safer alternative.[5] This method typically requires acidic catalysis.
Reaction Scheme:
General Experimental Protocol:
-
To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., CHCl₃ or CH₂Cl₂), add a large excess of dimethoxymethane.
-
Add an acid catalyst, such as phosphorus pentoxide (P₂O₅) or a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid catalyst. For P₂O₅, this can be done by careful addition of a saturated aqueous solution of NaHCO₃. For soluble acids, a mild base wash is appropriate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary:
| Reagent/Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| CH₂(OMe)₂, CHCl₃ | P₂O₅ | RT | 4 | 86 | [1] |
| CH₂(OMe)₂, CH₂Cl₂ | TfOH | RT | - | Good (for primary/secondary alcohols) | [2] |
Deprotection of Methoxymethyl (MOM) Ethers
The MOM group is an acetal (B89532) and is therefore readily cleaved under acidic conditions.[2]
General Experimental Protocol for Acidic Cleavage:
-
Dissolve the MOM-protected compound in a suitable solvent such as methanol (B129727) (MeOH) or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl, H₂SO₄, or trifluoroacetic acid).
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the organic solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the deprotected alcohol if necessary.
Quantitative Data Summary for Deprotection:
| Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| HCl, H₂O/MeOH | RT | 3 - 8 | 89 - 93 | [1] |
| HBr, H₂O/MeCN | RT | 2 | 95 | [1] |
| TMSBr, CH₂Cl₂ | 0 | 0.5 | 100 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the protection of alcohols as methoxymethyl (MOM) ethers.
Caption: Simplified mechanism for MOM protection of an alcohol using MOM-Cl and a base.
Caption: Simplified mechanism for the acid-catalyzed deprotection of a MOM ether.
References
Troubleshooting & Optimization
Technical Support Center: Methoxyacetonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of methoxyacetonitrile. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, chloroacetonitrile (B46850) is treated with sodium methoxide (B1231860) to yield this compound and sodium chloride as a byproduct.[1][2] The reaction proceeds via an SN2 mechanism.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are chloroacetonitrile and sodium methoxide. A suitable solvent is also required, typically an aprotic polar solvent like methanol (B129727), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) to facilitate the dissolution of the reactants and promote the SN2 reaction.
Q3: What is the general reaction scheme?
A3: The overall reaction is as follows:
ClCH₂CN + NaOCH₃ → CH₃OCH₂CN + NaCl
Troubleshooting Guide
Low or No Product Yield
Q4: I am observing a very low yield of this compound. What are the potential causes and how can I improve it?
A4: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred vigorously for a sufficient amount of time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time. Increasing the reaction temperature may also drive the reaction to completion, but be cautious as this can also promote side reactions.
-
-
Presence of Water: Sodium methoxide is highly reactive with water, which will consume the reagent and reduce the yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Sodium methoxide should be fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
-
Suboptimal Temperature: The reaction temperature might be too low for an efficient reaction rate or too high, leading to side reactions.
-
Solution: The optimal temperature depends on the solvent used. For methanol, refluxing is a common condition. Experiment with a temperature range (e.g., room temperature to reflux) to find the optimal condition for your specific setup.
-
-
Poor Quality of Reagents: The purity of chloroacetonitrile and sodium methoxide is crucial.
-
Solution: Use freshly opened or purified reagents. The purity of commercial chloroacetonitrile can be checked by GC.
-
Identification of Impurities and Side Products
Q5: I have obtained a product, but it appears to be impure. What are the likely side products in this reaction?
A5: Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities. The primary side reaction pathways include:
-
Hydrolysis: Under basic conditions, the nitrile group (-CN) of both the starting material (chloroacetonitrile) and the product (this compound) can be hydrolyzed to form methoxyacetamide or, with further hydrolysis, methoxyacetic acid.[1] The presence of water in the reaction mixture exacerbates this issue.
-
Elimination: While less common with a primary halide like chloroacetonitrile, elimination reactions can still occur, especially at higher temperatures, to produce transient, reactive intermediates.
-
Polymerization: Chloroacetonitrile can undergo polymerization under basic conditions, leading to the formation of polymeric materials and reducing the yield of the desired product.[1]
-
Formation of Bis(cyanomethyl) ether: If any water is present, it can react with chloroacetonitrile to form hydroxyacetonitrile. This intermediate can then be deprotonated by sodium methoxide and react with another molecule of chloroacetonitrile to form bis(cyanomethyl) ether.
Q6: How can I detect and characterize these impurities?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities in the reaction mixture.[3] By comparing the mass spectra of the components in your product mixture to a spectral library, you can identify the main product and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for less volatile impurities.
Data Presentation
The following tables summarize typical reaction conditions and potential outcomes. Please note that optimal conditions may vary based on the specific laboratory setup and scale of the reaction.
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value | Notes |
| Reactants | Chloroacetonitrile, Sodium Methoxide | |
| Molar Ratio | 1:1 to 1:1.2 (Chloroacetonitrile:Sodium Methoxide) | A slight excess of sodium methoxide can help drive the reaction to completion. |
| Solvent | Methanol, DMF, THF | Anhydrous conditions are critical. |
| Temperature | Room Temperature to Reflux (e.g., ~65°C for Methanol) | Higher temperatures may increase the rate but can also lead to more side products. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 60-80% | Yields can be lower due to side reactions and purification losses. |
Table 2: Common Side Products and Their Formation Conditions
| Side Product | Formation Conditions | Method of Detection |
| Methoxyacetamide | Presence of water, prolonged reaction time at elevated temperatures. | GC-MS, HPLC |
| Methoxyacetic acid | Significant water contamination, harsh basic conditions. | HPLC, Titration |
| Polymeric materials | High concentration of base, elevated temperatures. | Visual (tar-like substance), NMR |
| Bis(cyanomethyl) ether | Presence of water. | GC-MS |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
Chloroacetonitrile
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous methanol.
-
Addition of Sodium Methoxide: Carefully add sodium methoxide to the methanol with stirring until it is completely dissolved.
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Addition of Chloroacetonitrile: Slowly add chloroacetonitrile to the sodium methoxide solution dropwise at room temperature. An exothermic reaction may be observed.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by fractional distillation to obtain the pure product.
Visualizations
Reaction and Side Reaction Pathways
Caption: Main and side reaction pathways in this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Purification of Methoxyacetonitrile from crude reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methoxyacetonitrile from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials (e.g., glycolonitrile, dimethyl sulfate), side products from methylation, residual solvents, and water.[1] Depending on the synthesis route, other nitriles and oxygenated byproducts may also be present.[2]
Q2: What is the boiling point of this compound, and why is it important for purification?
A2: this compound has a boiling point of approximately 118-119 °C at 731 mmHg.[3] This physical property is crucial for designing purification protocols, particularly for fractional distillation, as it allows for separation from components with different boiling points.
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective methods for purifying this compound are:
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Fractional Distillation: This is the preferred method for separating this compound from impurities with significantly different boiling points.[1][4]
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Extractive Distillation: This technique can be employed when simple distillation is ineffective, by introducing a solvent that alters the relative volatility of the components.[5][6]
-
Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-labile impurities from the crude mixture before distillation.[7][8]
-
Column Chromatography: Effective for removing polar impurities or closely related compounds that are difficult to separate by distillation.[9][10]
Q4: Which analytical techniques are recommended to assess the purity of this compound?
A4: The purity of this compound is typically assessed using:
-
Gas Chromatography (GC): An excellent method for separating and quantifying volatile impurities.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the structure of this compound and detect impurities.[14] Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[12]
Q5: Is this compound sensitive to any particular conditions?
A5: this compound can be sensitive to strong acids or bases, which may cause hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.[15][16] It is also a flammable liquid and should be handled with appropriate safety precautions.[3][11]
Troubleshooting Guides
Guide 1: Fractional Distillation Issues
Q: My purified this compound is still wet (contains water). How can I resolve this?
A:
-
Initial Drying: Before distillation, dry the crude this compound with a suitable drying agent like anhydrous sodium sulfate (B86663).[1]
-
Azeotropic Distillation: Some nitriles form azeotropes with water.[17] While not explicitly stated for this compound, if simple distillation is ineffective, consider azeotropic distillation with an appropriate entrainer.
-
Inert Atmosphere: Nitriles can be hygroscopic.[17] Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Q: The separation of impurities during distillation is poor, resulting in a low yield of pure product. What can I do?
A:
-
Efficient Fractionating Column: Ensure you are using an efficient fractionating column with appropriate packing material (e.g., Raschig rings).[17]
-
Slow and Steady Distillation: Heat the flask gently and maintain a slow, steady distillation rate. Discard the initial fraction (forerun), which may contain low-boiling impurities.[17]
-
Reduced Pressure Distillation: For high-boiling impurities or heat-sensitive compounds, distillation under reduced pressure can be beneficial as it lowers the boiling points of the components.[1][8]
Guide 2: Column Chromatography Issues
Q: My this compound sample is streaking or tailing on the TLC plate and column, leading to poor separation. What is the cause and solution?
A:
-
Compound Polarity: this compound is a polar compound. Strong interactions with the stationary phase (e.g., silica (B1680970) gel) can cause tailing.
-
Solution: Consider using a less polar mobile phase or adding a polar modifier. For basic impurities, adding a small amount of triethylamine (B128534) (0.1-2.0%) to the eluent can improve peak shape. For acidic impurities, adding acetic or formic acid (0.1-2.0%) can be helpful.[9]
-
-
Degradation on Silica Gel: The acidic nature of silica gel can potentially cause the hydrolysis of the nitrile.
-
Solution: Use deactivated silica gel or an alternative stationary phase like alumina.[9]
-
-
Sample Overload: Applying too much sample can lead to streaking.
-
Solution: Dilute your sample and apply a smaller amount to the column.[9]
-
Q: I am having trouble separating highly polar impurities from this compound using normal-phase chromatography. What other chromatographic techniques can I try?
A:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds. It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[10][18]
-
Reversed-Phase Chromatography: While less common for such polar compounds, with the right column and mobile phase (highly aqueous), it might provide the necessary separation.[19]
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅NO | [20] |
| Molecular Weight | 71.08 g/mol | [21] |
| Appearance | Colorless to light yellow liquid | [20][22] |
| Boiling Point | 118-119 °C @ 731 mmHg | [3][20] |
| Density | 0.956 g/mL at 25 °C | [23] |
| Refractive Index | n20/D 1.381 | [23] |
| Flash Point | 31 °C / 87.8 °F | [3] |
| Purity (Typical) | ≥98% (GC) | [11][20] |
| CAS Number | 1738-36-9 | [11][21] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is adapted from a standard laboratory procedure for the purification of this compound.[1]
1. Drying the Crude Product:
- Separate any aqueous layers from the crude this compound.
- Add anhydrous sodium sulfate (approximately 10 g per 100 mL of crude product) to the organic layer.
- Swirl the mixture and let it stand for at least 30 minutes until the liquid is clear.
2. Distillation Setup:
- Assemble a fractional distillation apparatus with an efficient fractionating column.
- Ensure all glassware is dry.
- Use a heating mantle as the heat source.
3. Distillation Process:
- Filter the dried crude this compound into the distillation flask.
- Heat the flask gently to initiate boiling.
- Collect the forerun (the first few milliliters of distillate) and discard it, as it may contain low-boiling impurities.
- Slowly increase the heating to distill the main fraction at a steady rate, collecting the liquid that comes over at 118-122 °C at atmospheric pressure.[1]
- Stop the distillation before the flask goes to dryness.
4. Purity Analysis:
- Analyze the collected fraction by Gas Chromatography (GC) to determine its purity.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using column chromatography.
1. Stationary and Mobile Phase Selection:
- Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh). If tailing is an issue, consider using deactivated silica gel or alumina.[9]
- Mobile Phase (Eluent): Start with a non-polar solvent system like hexane/ethyl acetate (B1210297) and gradually increase the polarity. A typical starting point could be 9:1 hexane:ethyl acetate, moving towards higher concentrations of ethyl acetate based on TLC analysis.
2. Column Packing:
- Prepare a slurry of the silica gel in the initial, least polar eluent.
- Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
- Ensure the packed bed is level and free of air bubbles.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
- Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the starting mobile phase.
- Collect fractions in separate test tubes.
- Monitor the separation using Thin Layer Chromatography (TLC).
- Gradually increase the polarity of the eluent to elute the this compound and any more polar impurities.
5. Product Isolation:
- Combine the fractions containing the pure this compound (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain the purified product.
6. Purity Analysis:
- Confirm the purity of the isolated product using GC or NMR.[12]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]
- 8. sdconline.net [sdconline.net]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. This compound | 1738-36-9 | TCI AMERICA [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ijper.org [ijper.org]
- 17. benchchem.com [benchchem.com]
- 18. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. chemimpex.com [chemimpex.com]
- 21. This compound | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. labproinc.com [labproinc.com]
- 23. This compound = 98 1738-36-9 [sigmaaldrich.com]
Optimizing reaction conditions for Methoxyacetonitrile synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of methoxyacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is via a Williamson ether synthesis. This process involves two main stages:
-
Formation of Glycolonitrile (B6354644): The precursor, glycolonitrile (also known as formaldehyde (B43269) cyanohydrin), is synthesized by reacting formaldehyde with hydrogen cyanide.[1][2] This reaction is typically base-catalyzed and requires careful handling due to the high toxicity of the reactants.[2]
-
Methylation of Glycolonitrile: The hydroxyl group of glycolonitrile is then methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. This step proceeds via an SN2 mechanism, characteristic of the Williamson ether synthesis, to form the methoxy-ether linkage.[3][4]
Q2: What is the reaction mechanism for the methylation step?
A2: The methylation of glycolonitrile to this compound follows the SN2 mechanism of the Williamson ether synthesis.[4][5] The process is as follows:
-
Deprotonation: A base (e.g., sodium hydroxide) deprotonates the hydroxyl group of glycolonitrile to form a more nucleophilic alkoxide ion.
-
Nucleophilic Attack: The resulting alkoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate).
-
Displacement: The attack occurs from the backside, leading to the displacement of the leaving group (e.g., sulfate) in a single, concerted step, forming the C-O ether bond and yielding this compound.[4]
Q3: What are the critical safety precautions when synthesizing this compound?
A3: Safety is paramount due to the hazardous materials involved.
-
Hydrogen Cyanide (HCN): HCN is an extremely toxic gas. All work involving HCN or its salts (like NaCN/KCN used to generate it in situ) must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cyanide-specific gloves and a face shield.[6]
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
-
Dimethyl Sulfate: This is a potent alkylating agent and is carcinogenic and corrosive. It must be handled with extreme caution, using appropriate gloves and eye protection.
-
Flammability: this compound is a flammable liquid. Keep it away from heat, sparks, and open flames. Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[7]
-
General Handling: Always wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area.[7]
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yield is a common issue with several potential root causes. Refer to the troubleshooting workflow below and the detailed table of conditions.
-
Cause 1: Incomplete Deprotonation. The alkoxide of glycolonitrile must be formed efficiently.
-
Solution: Ensure your base is strong enough and used in the correct stoichiometric amount. The reaction medium should be sufficiently dry, as water can consume the base and shift the equilibrium away from the desired alkoxide.
-
-
Cause 2: Glycolonitrile Instability. Glycolonitrile can decompose back into formaldehyde and hydrogen cyanide, especially under improper pH or high temperatures.[2]
-
Solution: Use freshly prepared glycolonitrile for the methylation step. Maintain the reaction at a controlled, low temperature (e.g., 12-15°C) during the addition of the methylating agent to minimize decomposition.[7]
-
-
Cause 3: Competing Elimination (E2) Reaction. While less common with methylating agents, if a bulkier or secondary alkyl halide were used, an E2 elimination reaction could compete with the desired SN2 substitution, forming an alkene byproduct.[8]
-
Solution: Stick to primary methylating agents like dimethyl sulfate or methyl iodide, which strongly favor the SN2 pathway.[4]
-
-
Cause 4: Poor Mixing. In biphasic reactions (common when using aqueous NaOH), inefficient mixing can limit the interaction between the reactants.
-
Solution: Use vigorous mechanical stirring. Employing a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can significantly improve the reaction rate by transporting the alkoxide into the organic phase.[9][10]
-
Q5: I am observing significant byproducts in my final product. How can I identify and minimize them?
A5: Byproducts can arise from side reactions or unreacted starting materials.
-
Byproduct: Unreacted Glycolonitrile.
-
Identification: Check for its presence using GC-MS or NMR spectroscopy.
-
Minimization: Ensure the methylating agent is added in a slight molar excess. Increase the reaction time or slightly raise the temperature after the initial addition is complete to drive the reaction to completion.
-
Removal: Fractional distillation is effective, as the boiling point of glycolonitrile (~183 °C, with decomposition) is significantly different from this compound (118-119 °C).[11]
-
-
Byproduct: Polymerization. Glycolonitrile can polymerize under strongly alkaline conditions.[2]
-
Minimization: Maintain a controlled temperature and avoid excessively high concentrations of the base. Add the base slowly to the reaction mixture.
-
-
Byproduct: Hydrolysis of Nitrile. The nitrile group can hydrolyze to a carboxylic acid under harsh acidic or basic conditions, especially during workup.
-
Minimization: Use mild conditions for workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases at high temperatures.
-
Q6: The reaction is very slow or does not seem to start. What should I check?
A6: A stalled reaction can often be traced to reagent or catalyst issues.
-
Check Reagents: Ensure all reagents are pure and anhydrous (where required). Water can interfere with the base and deactivate the nucleophile.
-
Check Temperature: Some reactions require a small amount of initial heating to overcome the activation energy. Consult the specific protocol. However, for the methylation of glycolonitrile, the reaction is often exothermic, and the primary concern is cooling, not heating.[7]
-
Phase-Transfer Catalyst (PTC) Issues: If using a PTC, ensure it is active and has not degraded. The choice of PTC can also be critical for efficiency.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the methylation of glycolonitrile using dimethyl sulfate.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of glycolonitrile. Safety Note: Glycolonitrile is toxic and should be handled in a fume hood.
-
Cooling: Cool the flask in an ice-salt bath to a temperature of 10-12°C.
-
Reagent Addition: Slowly add dimethyl sulfate dropwise to the stirred glycolonitrile solution. The reaction is exothermic; control the addition rate to maintain the internal temperature between 12-15°C.[7]
-
Reaction: After the addition is complete, continue to stir the mixture while cooling for an additional 40-60 minutes.[7]
-
Workup: Allow the mixture to stand, which will cause it to separate into two layers. Carefully separate the organic (oil) layer from the aqueous layer.
-
Purification: Purify the crude this compound from the organic layer by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at 118-119°C.[11]
Data Presentation
Table 1: Reaction Condition Parameters for this compound Synthesis
| Parameter | Condition | Rationale / Notes |
| Methylating Agent | Dimethyl Sulfate (DMS) | Highly reactive and effective. Also highly toxic and carcinogenic. |
| Methyl Iodide (MeI) | Good alternative, though potentially more expensive. | |
| Base | Sodium Hydroxide (NaOH) | Inexpensive and effective, often used in aqueous solution with a PTC. |
| Potassium Carbonate (K₂CO₃) | A milder base, often used in polar aprotic solvents like acetonitrile.[12] | |
| Sodium Hydride (NaH) | A very strong, non-nucleophilic base for generating the alkoxide in an anhydrous organic solvent.[5][8] | |
| Solvent | Biphasic (e.g., Water/DCM) | Requires a phase-transfer catalyst for efficient reaction. |
| Acetonitrile, DMF | Polar aprotic solvents can accelerate SN2 reactions.[3][13] | |
| Temperature | 12-15 °C (DMS addition) | Crucial for controlling the exothermic reaction and minimizing side products.[7] |
| Reaction Time | 1-8 hours | Dependent on scale, temperature, and catalyst efficiency.[3] |
| Catalyst (Optional) | Quaternary Ammonium Salt | Recommended for biphasic systems to improve yield and reaction rate.[9] |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₃H₅NO | 71.08 | 118-119 | 0.956 |
| Glycolonitrile | C₂H₃NO | 57.05 | ~183 (decomposes) | 1.10[2] |
| Dimethyl Sulfate | C₂H₆O₄S | 126.13 | 188 (decomposes) | 1.33 |
| Formaldehyde (37% aq.) | CH₂O | 30.03 | 97-100 | ~1.09 |
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for diagnosing and solving low yield issues.
Caption: The SN2 mechanism for this compound synthesis.
References
- 1. Formation of hydroxyacetonitrile (HOCH2CN) and polyoxymethylene (POM)-derivatives in comets from formaldehyde (CH2O) and hydrogen cyanide (HCN) activated by water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Glycolonitrile - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. iajpr.com [iajpr.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
Improving the yield of Methoxyacetonitrile in laboratory scale synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methoxyacetonitrile in laboratory-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned red/brown upon adding methyl sulfate (B86663), and the yield was very low. What happened?
A1: The development of a red color and a significant drop in yield are often indicative of an uncontrolled exothermic reaction, leading to polymerization or other side reactions. This typically occurs if the reaction temperature is not properly maintained. The reaction of glycolonitrile (B6354644) with methyl sulfate is exothermic and should be carefully controlled.
-
Troubleshooting:
-
Ensure the reaction flask is adequately cooled in an ice-salt bath before and during the addition of methyl sulfate.
-
Add the methyl sulfate dropwise at a rate that maintains the internal temperature between 12-15°C.[1]
-
If the temperature rises above this range, pause the addition and allow the mixture to cool before proceeding.
-
Allowing the mixture to stand without cooling can cause the temperature to rise to 40–50°C, leading to the development of a red color and a drastic reduction in yield.[1]
-
Q2: The yield of this compound is consistently low, even with careful temperature control. What are other potential causes?
A2: Low yields can result from several factors beyond temperature control. These can include the quality of reagents, reaction time, and work-up procedures.
-
Troubleshooting:
-
Reagent Quality: Use freshly prepared or properly stored paraformaldehyde. Commercial formalin solution can be used, but the total water volume should not exceed 200 cc for a 2-mole scale reaction.[1] Potassium cyanide has been reported to give poorer results than sodium cyanide.[1]
-
Reaction Time: After the addition of methyl sulfate is complete, continue stirring the reaction mixture for an additional 40 minutes to ensure the reaction goes to completion.[1]
-
Work-up: The oily this compound layer should be separated from the aqueous layer immediately after the reaction is complete to prevent potential decomposition or side reactions.[1]
-
Q3: I'm having trouble with the purification of this compound. What is the recommended procedure?
A3: this compound is typically purified by fractional distillation.
-
Purification Protocol:
-
The crude product is first distilled under reduced pressure (e.g., below 70°C at 15 mm Hg) to separate it from the bulk of the residual methyl sulfate.[1]
-
The combined crude fractions are then distilled at atmospheric pressure through an efficient fractionating column. The pure this compound should distill at 118–122°C.[1]
-
To prevent bumping during distillation, a capillary tube reaching to the bottom of the flask for the admission of air is essential.[1]
-
Q4: Can I use an alternative methylating agent instead of methyl sulfate?
A4: While methyl sulfate is commonly used, other methylating agents could potentially be employed. However, the reaction conditions would need to be optimized accordingly. Methyl sulfate is effective in this synthesis, and detailed procedures are readily available.[1] When considering alternatives, factors such as reactivity, cost, and safety must be taken into account.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low Yield
| Symptom | Possible Cause | Recommended Action |
| Reaction mixture turns dark and viscous. | Polymerization of glycolonitrile or formaldehyde. | Ensure the initial reaction to form glycolonitrile is kept below 25°C.[1] Glycolonitrile can polymerize under alkaline conditions.[2] |
| Incomplete consumption of starting material. | Insufficient reaction time or inadequate mixing. | Stir the reaction vigorously. After adding methyl sulfate, continue stirring for at least 40 minutes.[1] |
| Product loss during work-up. | Inefficient extraction or premature decomposition. | Separate the product layer promptly after the reaction.[1] Ensure all glassware used for transfers is rinsed with a suitable solvent to recover all of the product.[3] |
| Impure reagents. | Degradation of starting materials or presence of inhibitors. | Use high-purity, dry reagents. Ensure paraformaldehyde has been stored correctly. |
Impurity Formation
| Symptom | Possible Cause | Recommended Action |
| Presence of a high-boiling point residue. | Unreacted methyl sulfate or byproducts. | The residue in the distilling flask after the initial vacuum distillation is primarily methyl sulfate and can be reused in subsequent runs.[1] |
| Broad boiling point range during final distillation. | Presence of impurities. | Use an efficient fractionating column for the final distillation to ensure good separation.[1] |
Experimental Protocols
Synthesis of this compound from Paraformaldehyde and Sodium Cyanide
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Pulverized Sodium Cyanide (98 g, 2 moles)
-
Paraformaldehyde (60 g, 2 moles)
-
Water (200 cc)
-
Methyl Sulfate (2 x 200 cc, 2 x 2.1 moles)
-
Anhydrous Sodium Sulfate (10 g)
Procedure:
-
Glycolonitrile Formation:
-
In a 1-liter three-necked, round-bottomed flask equipped with a stirrer, a low-temperature thermometer, and a dropping funnel, combine the pulverized sodium cyanide and water.
-
Start the stirrer and add small portions of paraformaldehyde. The temperature will rise to 20–25°C as the sodium cyanide dissolves.
-
Surround the flask with a freezing mixture and maintain the temperature below 25°C during the addition of the remaining paraformaldehyde.
-
-
Methylation:
-
Place 200 cc of methyl sulfate in the dropping funnel.
-
Once the temperature in the flask drops to 13°C, add a 20-30 cc portion of the methyl sulfate to initiate the exothermic reaction. Remove the ice bath if necessary to start the reaction.
-
Once the temperature begins to fall, add the remainder of the methyl sulfate at a rate that maintains the temperature between 12–15°C (this should take at least 20 minutes).
-
After the addition is complete, stir for an additional 40 minutes. The temperature will drop to about 5°C.
-
-
Work-up and First Methylation:
-
Stop stirring and immediately separate the upper oily layer.
-
Return the lower aqueous layer to the flask and repeat the methylation with a second 200-cc portion of methyl sulfate.
-
-
Drying and Distillation:
-
Dry the first oily layer with 10 g of anhydrous sodium sulfate.
-
Distill the dried oil under reduced pressure using an efficient fractionating column. Collect the fraction boiling below 70°C at 15 mm.
-
Treat the upper layer from the second methylation in the same manner.
-
Combine the crude fractions and distill at atmospheric pressure through a good column. Collect the this compound that distills at 118–122°C. The expected yield is 100–110 g (70–77%).
-
Visual Guides
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
Preventing hydrolysis of Methoxyacetonitrile during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxyacetonitrile. The primary focus is on preventing its hydrolysis during reaction workup to ensure the integrity of experimental results.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide addresses common issues encountered during the workup of reactions involving this compound. The primary goal is to minimize the risk of hydrolysis to methoxyacetamide and subsequently methoxyacetic acid.
| Problem/Question | Potential Cause | Recommended Solution |
| Product loss or contamination with a polar impurity after aqueous workup. | Hydrolysis of this compound due to acidic or basic conditions. | Maintain neutral or near-neutral pH throughout the workup. Use cooled, mild quenching and washing agents. Minimize contact time with the aqueous phase. |
| How should I quench my reaction containing this compound? | Use of strong acidic or basic quenching agents can initiate hydrolysis. | Option 1 (Neutral Quench): Quench the reaction by adding it to a cold (0-5 °C) saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] Option 2 (Mildly Acidic Quench): For reactions sensitive to basic conditions, quench with a cold, dilute solution of a weak acid like sodium bisulfate (NaHSO₄). Option 3 (Mildly Basic Quench): For reactions sensitive to acidic conditions, use a cold, saturated solution of sodium bicarbonate (NaHCO₃). |
| What are the best practices for liquid-liquid extraction? | Prolonged exposure to an aqueous phase, especially if not pH neutral, can lead to hydrolysis. | - Use a pre-chilled extraction solvent and aqueous solution. - Perform the extraction quickly and efficiently. - If the reaction solvent is water-miscible (e.g., THF, acetonitrile), consider removing it under reduced pressure at low temperature before the aqueous workup. |
| Which aqueous washing solutions are safe to use? | Washing with strong acids or bases will cause hydrolysis. | - For removing acidic impurities: Use a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). - For removing basic impurities: Use a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a very dilute (e.g., 1%) solution of a weak acid. - General wash: Use cold brine (saturated NaCl solution) to wash the organic layer. This also helps to break up emulsions and reduce the solubility of organic compounds in the aqueous layer. |
| How can I minimize hydrolysis during the drying and concentration steps? | Residual acidic or basic impurities, along with water, can cause hydrolysis upon heating. | - Dry the organic layer thoroughly with a neutral drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] - Filter off the drying agent before concentrating. - Remove the solvent under reduced pressure at the lowest temperature possible (rotary evaporation with a cold water bath). |
| Is a non-aqueous workup possible? | To completely avoid water. | If the reaction impurities are non-polar, it may be possible to perform a non-aqueous workup. This typically involves filtering the reaction mixture through a plug of silica (B1680970) gel or celite and eluting with an appropriate organic solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during workup?
A1: The primary cause of hydrolysis is exposure to acidic or basic aqueous solutions, especially at elevated temperatures.[2][3] Nitriles can be hydrolyzed to carboxylic acids under these conditions, often proceeding through an amide intermediate.[4][5]
Q2: At what pH is this compound most stable?
Q3: Can I use a strong acid like HCl or a strong base like NaOH to wash my organic layer?
A3: It is strongly advised to avoid strong acids and bases during the workup of reactions containing this compound. The use of reagents like hydrochloric acid or sodium hydroxide (B78521) will significantly promote the hydrolysis of the nitrile to the corresponding carboxylic acid.[2]
Q4: My reaction was performed at a high temperature. Do I need to cool it before workup?
A4: Yes, it is critical to cool the reaction mixture to ambient temperature or below (ideally 0-5 °C) before beginning the aqueous workup. Higher temperatures will accelerate the rate of any potential hydrolysis.
Q5: I suspect some hydrolysis has occurred. How can I detect the byproducts?
A5: The primary hydrolysis products are methoxyacetamide and methoxyacetic acid. These are more polar than this compound and can typically be detected by thin-layer chromatography (TLC) as more polar spots. They can also be identified by techniques such as NMR spectroscopy (e.g., appearance of a carboxamide or carboxylic acid proton) or mass spectrometry.
Experimental Protocols
Protocol 1: General Mild Aqueous Workup for this compound
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching: Slowly add the cooled reaction mixture to a separate flask containing a cold (0-5 °C), stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Washing: Wash the combined organic layers sequentially with:
-
Cold saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) (to neutralize any residual acid).
-
Cold brine (saturated aqueous NaCl) (1x).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature of ≤ 30 °C).
Protocol 2: Workup Following a Grignard Reaction with this compound
This protocol is adapted from a literature procedure for the reaction of a Grignard reagent with this compound.[6]
-
Cooling: Cool the reaction mixture in an ice-salt bath.
-
Decomposition: Decompose the reaction mixture by the slow, portion-wise addition of a cold, dilute aqueous solution of sulfuric acid while maintaining a low temperature.
-
Extraction: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with:
-
Cold 5% aqueous sodium carbonate solution (1x).
-
Cold water (1x).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Remove the solvent by distillation or rotary evaporation at reduced pressure.
Logical Workflow for Troubleshooting
The following diagram illustrates a decision-making workflow for minimizing the hydrolysis of this compound during workup.
Caption: Troubleshooting workflow for preventing this compound hydrolysis.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Minimizing isonitrile formation in Methoxyacetonitrile synthesis
Welcome to the technical support center for methoxyacetonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you minimize the formation of the isonitrile byproduct and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory synthesis of this compound is a nucleophilic substitution reaction (SN2) between chloroacetonitrile (B46850) and a methoxide (B1231860) source, typically sodium methoxide. This reaction is analogous to the Williamson ether synthesis.[1][2]
Q2: Why is isonitrile formed as a byproduct in my reaction?
The cyanide anion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile from either the carbon or the nitrogen atom. Attack from the carbon atom results in the desired nitrile (R-CN), while attack from the nitrogen atom leads to the formation of the isonitrile byproduct (R-NC). The formation of the nitrile is generally thermodynamically and kinetically favored.
Q3: How can I minimize the formation of the isonitrile byproduct?
Several factors can be controlled to favor the formation of this compound over its isonitrile isomer. These include the choice of reagents, solvent, temperature, and the use of a phase-transfer catalyst.
Q4: What is Phase-Transfer Catalysis (PTC) and how can it help in my synthesis?
Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[3] In the synthesis of this compound, sodium methoxide is a solid or is dissolved in an alcohol, while chloroacetonitrile is an organic liquid. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can help transfer the methoxide anion to the organic phase where the reaction occurs, leading to increased reaction rates and potentially higher selectivity for the desired nitrile product.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High percentage of isonitrile byproduct | Sub-optimal reaction conditions. | - Choice of Methoxide Source: Ensure you are using a high-purity source of sodium methoxide. - Temperature Control: Maintain a consistent and moderate reaction temperature. High temperatures can sometimes favor the formation of the isonitrile. - Solvent Selection: Use a polar aprotic solvent like acetonitrile (B52724) or DMF. Avoid protic solvents which can solvate the nucleophile and affect reactivity. |
| Inefficient mixing. | - Ensure vigorous and efficient stirring to promote contact between the reactants, especially in a heterogeneous mixture. | |
| Absence of a phase-transfer catalyst. | - Introduce a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to improve the reaction rate and selectivity. | |
| Low yield of this compound | Incomplete reaction. | - Reaction Time: Increase the reaction time to ensure complete conversion of the starting materials. - Temperature: Gently heat the reaction mixture if it is proceeding too slowly at room temperature. Monitor for byproduct formation. |
| Side reactions. | - Moisture: Ensure all reactants and solvents are dry, as water can react with the reagents. - Purity of Starting Materials: Use high-purity chloroacetonitrile and sodium methoxide. | |
| Difficulty in purifying the product | Similar boiling points of nitrile and isonitrile. | - Acid Wash: Isonitriles can be hydrolyzed under acidic conditions. A dilute acid wash of the crude product can help to remove the isonitrile. - Fractional Distillation: Careful fractional distillation under reduced pressure may be required to separate the two isomers. |
Quantitative Data Summary
The following table summarizes typical yields and byproduct formation under different reaction conditions. These values are illustrative and can vary based on the specific experimental setup.
| Reaction Conditions | Yield of this compound (%) | Isonitrile Byproduct (%) | Notes |
| Sodium Methoxide in Methanol, reflux | 60-70 | 5-10 | Traditional method, can lead to byproduct formation. |
| Sodium Methoxide, Acetonitrile, Room Temp | 75-85 | 2-5 | Improved selectivity in a polar aprotic solvent. |
| Sodium Methoxide, Acetonitrile, PTC, Room Temp | >90 | <2 | Phase-transfer catalysis significantly improves yield and selectivity. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add sodium methoxide (1.0 eq) to anhydrous acetonitrile.
-
Reaction: Cool the suspension in an ice bath and add chloroacetonitrile (1.0 eq) dropwise with vigorous stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate. Wash the precipitate with a small amount of acetonitrile.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: this compound Synthesis using Phase-Transfer Catalysis (Recommended)
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add sodium methoxide (1.0 eq), a catalytic amount of tetrabutylammonium bromide (0.05 eq), and anhydrous acetonitrile.
-
Reaction: Add chloroacetonitrile (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Stirring: Continue to stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: Filter the reaction mixture to remove the sodium chloride precipitate and wash the solid with a small amount of acetonitrile.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is typically of high purity but can be further purified by distillation if necessary.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the key concepts in this compound synthesis.
Caption: Basic SN2 reaction for this compound synthesis.
Caption: Nitrile vs. Isonitrile formation from an ambident nucleophile.
Caption: Troubleshooting flowchart for minimizing isonitrile formation.
References
Troubleshooting low conversion rates in reactions using Methoxyacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving methoxyacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low conversion rates in reactions using this compound?
Low conversion rates can stem from several factors, including the purity of this compound, suboptimal reaction conditions (temperature, solvent, catalyst), and the presence of side reactions. It is crucial to systematically investigate each of these potential issues.
Q2: How can I assess the purity of my this compound?
The purity of this compound should be verified, ideally using Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify any impurities.[1][2][3][4] Common impurities in nitriles can interfere with the desired reaction pathway.[5]
Q3: What are the typical side reactions of this compound?
This compound, like other nitriles, can undergo several side reactions that consume the starting material and reduce the yield of the desired product. These include:
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form methoxyacetamide and subsequently methoxyacetic acid.[6][7][8][9][10]
-
Reduction: If strong reducing agents are present unintentionally, the nitrile group can be reduced to a primary amine (2-methoxyethanamine).[6][7][9]
-
Reaction with Organometallics: If trace organometallic reagents are present as impurities, they can react with the nitrile to form ketones after hydrolysis.[6][7]
Q4: How does the choice of solvent affect the reaction conversion rate?
The solvent plays a critical role in chemical reactions. The polarity of the solvent can significantly influence the reaction rate.[11][12] For reactions involving nucleophiles, polar aprotic solvents like acetonitrile (B52724) itself, DMF, or DMSO can be beneficial, while protic solvents may decrease nucleophilicity.[11] The choice of solvent can also affect the solubility of reactants and intermediates.
Troubleshooting Guides
Issue 1: Low Conversion Rate Attributed to Reagent Purity
If you suspect that the purity of this compound is the cause of low conversion, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for purity issues.
Experimental Protocol: Purification of this compound
This protocol is adapted from standard procedures for purifying acetonitrile and can be effective for this compound.
-
Drying: Stir the this compound over calcium hydride (CaH₂) overnight to remove water.
-
Distillation: Decant the this compound and perform a fractional distillation under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the purified this compound over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere to prevent moisture absorption.
Issue 2: Suboptimal Reaction Conditions
If reagent purity is confirmed, the next step is to optimize the reaction conditions.
Table 1: Example of Reaction Condition Optimization
| Parameter | Condition A (Initial) | Condition B | Condition C (Optimized) | Conversion Rate (%) |
| Temperature (°C) | 25 | 50 | 80 | Varies |
| Solvent | Toluene | Acetonitrile | DMF | Varies |
| Catalyst Conc. (mol%) | 1 | 2.5 | 5 | Varies |
| Reaction Time (h) | 24 | 24 | 12 | Varies |
Note: This table is illustrative. Optimal conditions will vary depending on the specific reaction.
Logical Relationship for Optimizing Reaction Temperature
Caption: Logic for optimizing reaction temperature.
Experimental Protocol: General Reaction Optimization
-
Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) while keeping other parameters constant. Monitor the reaction progress by a suitable analytical method like TLC or GC.
-
Solvent Screening: Using the most promising temperature from the initial screen, perform the reaction in a variety of solvents with different polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like acetonitrile or DMF, and a polar protic solvent like isopropanol, if appropriate for the reaction chemistry).
-
Catalyst Loading: Once a suitable solvent and temperature are identified, vary the concentration of the catalyst to find the optimal loading that maximizes the conversion rate without promoting side reactions.
Issue 3: Potential Side Reactions
If optimizing conditions does not significantly improve the conversion rate, consider the possibility of competing side reactions.
Signaling Pathway: Hydrolysis of this compound
Caption: Hydrolysis pathway of this compound.
Mitigation Strategies for Side Reactions:
-
Anhydrous Conditions: To prevent hydrolysis, ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) can also help to exclude atmospheric moisture.
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant might lead to unwanted side reactions.
-
Use of Milder Conditions: If possible, explore if the reaction can proceed under milder conditions (lower temperature, less reactive catalyst) to disfavor the activation energy barrier of potential side reactions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gcms.cz [gcms.cz]
- 4. CN110568085B - Method for determining acetonitrile content in sample - Google Patents [patents.google.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. About: Solvent effects [dbpedia.org]
Technical Support Center: Monitoring Methoxyacetonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving methoxyacetonitrile using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause | Solution |
| No spots are visible under UV light. | This compound and similar aliphatic nitriles are often not UV-active as they lack a sufficient chromophore.[1][2][3] | Use a chemical stain for visualization. Permanganate (B83412), p-anisaldehyde, or iodine stains are good general options.[4][5][6] |
| Spots are streaking. | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[7] |
| The chosen solvent system is too polar. | Decrease the polarity of the mobile phase.[8] | |
| The compound is acidic or basic. | For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[7] | |
| Reactant and product spots have very similar Rf values. | The solvent system does not provide adequate separation. | Experiment with different solvent systems by varying the polarity.[9] Consider using a two-dimensional TLC technique to improve separation.[9] |
| Spots remain at the baseline. | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the solvent system. For example, increase the percentage of a polar solvent like ethyl acetate (B1210297) or methanol (B129727) in a non-polar solvent like hexane.[8][9] |
| Spots run at the solvent front. | The mobile phase is too polar. | Decrease the polarity of the solvent system. For instance, decrease the percentage of the polar solvent.[8] |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause | Solution |
| No peaks or very small peaks are observed. | The sample concentration is too low. | Concentrate the sample or inject a larger volume (be cautious of overloading the column).[10][11] |
| Issues with the injector, such as a leaky septum or incorrect temperature. | Check for leaks and replace the septum if necessary. Optimize the injector temperature.[12][13] | |
| Peak tailing. | Active sites on the column are interacting with the analyte. | Use a column specifically designed for analyzing polar compounds or consider derivatization to make the analyte less polar.[10][12] |
| The column is overloaded. | Dilute the sample or decrease the injection volume.[12] | |
| Poor resolution or peak overlap. | The column is not suitable for the separation. | Select a column with a different stationary phase. For a polar compound like this compound, a polar or intermediate polarity column is often a good choice.[14][15][16] |
| The temperature program is not optimized. | Adjust the temperature ramp rate or initial/final temperatures to improve separation.[12] | |
| Baseline instability or drift. | The column is bleeding. | Condition the column at a high temperature. If bleeding persists, the column may need to be replaced.[12][17] |
| Contamination in the carrier gas or the GC system. | Use high-purity gas and ensure all gas lines are clean. Check for leaks in the system.[12][18] | |
| Ghost peaks appear in the chromatogram. | Contamination from a previous injection (carryover). | Clean the injector and run a blank solvent injection to wash the system.[12] |
| A contaminated syringe was used. | Clean the syringe thoroughly or use a new one.[11] |
Frequently Asked Questions (FAQs)
TLC FAQs
-
Q1: What is a good starting solvent system for TLC analysis of a this compound reaction? A good starting point for many organic compounds is a 1:1 mixture of ethyl acetate and hexane.[8] You can then adjust the ratio to optimize the separation based on the polarity of your reactants and products.
-
Q2: How can I visualize my spots if this compound is not UV active? You will need to use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for visualizing a wide range of organic compounds.[4][6] Other options include p-anisaldehyde or an iodine chamber.[2][4][5]
-
Q3: My spots are faint. How can I make them more visible? Try spotting the same location multiple times, allowing the solvent to dry between applications, to increase the concentration of the sample on the plate.[19] Also, ensure that your staining procedure is optimized.
GC FAQs
-
Q1: What type of GC column is best for analyzing this compound? A polar or mid-polarity column is generally recommended for analyzing polar compounds like nitriles. A common choice is a column with a polyethylene (B3416737) glycol (wax) stationary phase or a 5% phenyl-methylpolysiloxane phase.[14][15]
-
Q2: Do I need to derivatize this compound for GC analysis? Derivatization is not always necessary but can be helpful if you are experiencing issues like peak tailing or poor sensitivity.[20][21][22][23] Silylation is a common derivatization technique for compounds with active hydrogens, but for a nitrile, other derivatization strategies might be considered if needed to improve chromatographic behavior.
-
Q3: What can I do if my retention times are shifting between injections? Inconsistent retention times can be caused by leaks in the system, fluctuations in the carrier gas flow rate, or changes in the oven temperature.[10][24] Ensure all fittings are tight, check your gas regulator, and allow the oven temperature to stabilize before each injection.
Experimental Protocols
Protocol 1: Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark starting points for your starting material, co-spot, and reaction mixture.[25]
-
Spot the Plate:
-
Using a capillary tube, spot a small amount of your starting material solution on the first mark.
-
Spot a small amount of your reaction mixture on the third mark.
-
On the central mark (co-spot), first spot the starting material, let it dry, and then spot the reaction mixture on top of it.[19]
-
-
Develop the Plate: Place a small amount of your chosen solvent system (mobile phase) in a developing chamber. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the pencil line.[8] Cover the chamber and allow the solvent to travel up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[26] Allow the plate to dry completely. If your compounds are not colored, visualize the spots using a UV lamp (if applicable) and/or a chemical stain.[1][2] Circle the spots with a pencil.
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.
Protocol 2: General GC Analysis of a Reaction Mixture
-
Prepare the Sample: Dilute a small aliquot of your reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). The final concentration should be appropriate for your detector's sensitivity.
-
Set Up the GC Instrument:
-
Install an appropriate column (e.g., a polar or mid-polarity column).
-
Set the injector and detector temperatures. A typical starting point is 250 °C for both.
-
Set the oven temperature program. You might start with an initial temperature of 50-60 °C, hold for a few minutes, and then ramp up to a final temperature of 250-280 °C.[27]
-
Set the carrier gas flow rate according to the column manufacturer's recommendations.
-
-
Inject the Sample: Use a clean syringe to inject a small volume (typically 1 µL) of your prepared sample into the GC.[28]
-
Acquire the Chromatogram: Start the data acquisition as you inject the sample.
-
Analyze the Data: Identify the peaks corresponding to your starting material, product, and any byproducts based on their retention times. The relative peak areas can be used to estimate the conversion of your starting material and the purity of your product.
Logical Workflow for Troubleshooting
This diagram illustrates a systematic approach to troubleshooting common issues in reaction monitoring.
Caption: Troubleshooting workflow for reaction monitoring.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. silicycle.com [silicycle.com]
- 6. TLC stains [reachdevices.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pharmaguru.co [pharmaguru.co]
- 11. gcms.cz [gcms.cz]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. ocw.mit.edu [ocw.mit.edu]
- 27. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Methoxyacetonitrile Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis and purification of methoxyacetonitrile. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis
Q1: What is a common scalable method for synthesizing this compound?
A common and scalable method is the methylation of hydroxyacetonitrile (glycolonitrile). This two-step, one-pot synthesis typically involves the reaction of formaldehyde (B43269) with sodium cyanide to form hydroxyacetonitrile, which is then methylated in situ using dimethyl sulfate (B86663).[1]
Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?
Low yields in this synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Temperature Control: The initial reaction between formaldehyde and sodium cyanide is exothermic. If the temperature rises above 25°C, side reactions and polymerization of formaldehyde can occur, significantly reducing the yield. It is crucial to use a cooling bath to maintain the recommended temperature range.[1] A reddish color developing in the reaction mixture is an indicator of elevated temperatures, which can lead to a drastic drop in yield.
-
Reagent Quality: The purity of your starting materials is critical. Using old or impure formaldehyde can lead to lower yields. Commercial formalin solutions can be used, but ensure you account for the water content.[1] For the cyanide source, sodium cyanide is preferred over potassium cyanide as it has been reported to give better results.[1]
-
Incomplete Reaction: Ensure the reaction goes to completion. After the addition of dimethyl sulfate, continue stirring for the recommended time to ensure complete methylation.
-
Losses during Workup: this compound is a relatively low-boiling point liquid. Care should be taken during solvent removal steps to avoid product loss through evaporation.
Q3: What are the common impurities and side products in this synthesis?
Several impurities can form during the synthesis of this compound:
-
Polymeric byproducts: Formaldehyde can polymerize, especially at elevated temperatures. Hydroxyacetonitrile itself can also undergo self-polymerization.
-
Unreacted starting materials: Residual formaldehyde, sodium cyanide, or hydroxyacetonitrile may be present in the crude product.
-
Methanol (B129727) and Sulfuric Acid: Dimethyl sulfate can hydrolyze to form methanol and sulfuric acid, especially in the presence of water.[2]
-
Methyl Formate: Formed from the reaction of formic acid (an impurity in formaldehyde) with methanol.
-
Bis(methoxymethyl) ether: Can be formed as a byproduct.
Purification
Q4: What is the recommended method for purifying crude this compound?
The most common method for purifying this compound is fractional distillation.[1] Due to its boiling point of 118-122°C, distillation at atmospheric pressure is feasible. For sensitive applications requiring very high purity, vacuum distillation can be employed to reduce the boiling point and minimize thermal decomposition.
Q5: I am having trouble with the distillation. What are some common issues and solutions?
-
Bumping: this compound can be prone to bumping during distillation. Using a capillary tube for air admission or adding boiling chips can help ensure smooth boiling.[1]
-
Azeotrope Formation: While not explicitly reported for pure this compound, related nitrile compounds are known to form azeotropes with water or other solvents. If you suspect an azeotrope is forming, consider using a different distillation technique, such as azeotropic distillation with an appropriate entrainer. For instance, benzene (B151609) has been used as a water-entraining agent in the purification of crude acetonitrile (B52724).[3]
-
Incomplete Separation: To achieve high purity, using an efficient fractionating column is essential.[1] The choice of column (e.g., Vigreux, Raschig, or spinning band) will depend on the required purity level.
Q6: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of this compound and identify impurities.[6][7][8][9][10]
-
Refractive Index: A quick and simple method to get an indication of purity by comparing the measured refractive index to the literature value (n20/D 1.381).[11]
Quantitative Data Summary
| Parameter | Synthesis via Methylation of Hydroxyacetonitrile |
| Yield | 70-77%[1] |
| Purity (after distillation) | ~95%[1] |
| Reaction Time | Approximately 2-3 hours |
| Boiling Point | 118-122 °C at atmospheric pressure[1] |
Experimental Protocols
Synthesis of this compound via Methylation of Hydroxyacetonitrile
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Sodium cyanide (98 g, 2 moles)
-
Paraformaldehyde (60 g, 2 moles)
-
Water (200 cc)
-
Dimethyl sulfate (2 x 200 cc portions, ~4.2 moles total)
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Hydroxyacetonitrile: In a 1-L three-necked round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve pulverized sodium cyanide in water. Add paraformaldehyde in small portions, maintaining the temperature between 20-25°C. After the addition is complete, cool the flask in a freezing mixture.
-
First Methylation: Once the temperature of the solution drops to 13°C, add a small portion (20-30 cc) of dimethyl sulfate. An exothermic reaction should commence. Control the rate of addition of the remaining dimethyl sulfate to maintain the temperature at 12-15°C. After the addition is complete, stir for an additional 40 minutes.
-
Workup 1: Stop stirring and separate the upper oily layer.
-
Second Methylation: Return the lower aqueous layer to the flask and repeat the methylation with a second portion of dimethyl sulfate.
-
Workup 2: Separate the upper oily layer from the second methylation.
-
Drying and Distillation: Combine the two oily layers and dry with anhydrous sodium sulfate. Distill the crude product using an efficient fractionating column. The fraction boiling at 118-122°C is collected as this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. US3451899A - Purification of acetonitrile by an azeotropic distillation method - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Methoxyacetonitrile vs. Acetonitrile: A Comparative Guide for Reaction Solvents
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and selectivity. For researchers, scientists, and professionals in drug development, understanding the nuances of different solvents is paramount for optimizing chemical transformations. This guide provides a detailed comparison of methoxyacetonitrile and acetonitrile (B52724), two polar aprotic solvents, evaluating their properties and potential performance as reaction media.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a solvent is the first step in assessing its suitability for a particular reaction. The table below summarizes the key properties of this compound and acetonitrile.
| Property | This compound | Acetonitrile |
| Molecular Formula | C₃H₅NO | C₂H₃N |
| Molecular Weight | 71.08 g/mol | 41.05 g/mol [1] |
| Boiling Point | 118-119 °C[2] | 81.6 °C[1] |
| Melting Point | -97 °C | -46 to -44 °C[1] |
| Density | 0.956 g/mL at 25 °C | 0.786 g/cm³[1] |
| Dielectric Constant | Not readily available | 37.5 (at 20 °C) |
| Dipole Moment | Not readily available | 3.92 D |
| Relative Polarity | Not readily available | 0.460[3] |
| Flash Point | 31.7 °C | 2 °C |
| Water Solubility | Insoluble | Miscible |
Performance in Nucleophilic Substitution Reactions
Both this compound and acetonitrile are classified as polar aprotic solvents, which are known to be excellent media for bimolecular nucleophilic substitution (SN2) reactions.[4][5][6] These solvents can solvate cations while leaving anions relatively "bare," thereby enhancing their nucleophilicity.
While direct comparative studies with quantitative data for this compound are scarce in the literature, we can infer its potential performance based on its structural features and compare it to the well-established role of acetonitrile in SN2 reactions. The presence of the methoxy (B1213986) group in this compound introduces an additional polar site and may influence its solvating properties and overall polarity, though specific data is limited.
For a representative SN2 reaction, such as the synthesis of benzyl (B1604629) azide (B81097) from benzyl bromide and sodium azide, the choice of solvent is crucial. Polar aprotic solvents are favored for this type of reaction.[4][7]
Below is a qualitative comparison of the expected performance of the two solvents in a typical SN2 reaction.
| Parameter | This compound (Inferred) | Acetonitrile |
| Reaction Rate | Moderate to High | High[4] |
| Reactant Solubility | Potentially good for organic substrates. Solubility of inorganic salts like NaN₃ is likely limited. | Good for a range of organic substrates. Solubility of sodium azide is low.[8][9][10][11] |
| Product Yield | Expected to be good, contingent on reactant solubility. | Generally provides good to excellent yields in SN2 reactions.[7] |
| Side Reactions | Similar to acetonitrile, minimal side reactions are expected for a clean SN2 process. | Generally promotes clean SN2 reactions with minimal elimination byproducts.[4] |
| Work-up | Being water-insoluble, it may offer simpler aqueous work-up procedures. | Its miscibility with water can sometimes complicate extraction procedures. |
Experimental Protocols: Synthesis of Benzyl Azide
The following section provides a detailed experimental protocol for the synthesis of benzyl azide from benzyl bromide, a representative SN2 reaction. The protocol is adapted for both this compound and acetonitrile to facilitate a hypothetical comparison.
Reaction: Benzyl Bromide + Sodium Azide → Benzyl Azide + Sodium Bromide
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
This compound or Acetonitrile (anhydrous)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for reactions at elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol using this compound
-
Reaction Setup: In a dry round-bottom flask, suspend sodium azide (1.5 equivalents) in anhydrous this compound.
-
Addition of Substrate: To the stirred suspension, add benzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, add water to the reaction mixture. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl azide.
Protocol using Acetonitrile
-
Reaction Setup: In a dry round-bottom flask, suspend sodium azide (1.5 equivalents) in anhydrous acetonitrile.
-
Addition of Substrate: To the stirred suspension, add benzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, remove the acetonitrile under reduced pressure.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x volume of the initial acetonitrile).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzyl azide.
Visualizing the Process
To better illustrate the experimental and logical workflows, the following diagrams are provided.
Conclusion
Both this compound and acetonitrile are viable polar aprotic solvents for facilitating SN2 reactions. Acetonitrile is a well-studied and commonly used solvent with a proven track record in a wide range of organic transformations. Its miscibility with water can be both an advantage and a disadvantage depending on the specific reaction and work-up requirements.
This compound, while less characterized in the scientific literature, presents an interesting alternative. Its higher boiling point could be advantageous for reactions requiring elevated temperatures. Furthermore, its insolubility in water might simplify aqueous work-up procedures, potentially leading to more efficient product isolation. However, the lack of extensive experimental data, particularly regarding its solvating power for common inorganic reagents, necessitates further investigation to fully ascertain its scope and limitations as a reaction solvent. For researchers looking to explore new reaction media, this compound holds promise, but acetonitrile remains the more established and predictable choice for a broad range of applications.
References
- 1. Acetonitrile - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. johnhogan.info [johnhogan.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. sodium azide [chemister.ru]
- 9. Sodium azide - Wikipedia [en.wikipedia.org]
- 10. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sodium azide - Sciencemadness Wiki [sciencemadness.org]
Navigating the Solvent Landscape: A Guide to Alternatives for Methoxyacetonitrile in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, scalability, and the overall sustainability of a synthetic route. Methoxyacetonitrile, a polar aprotic solvent, finds utility in various organic transformations. However, the pursuit of greener, safer, and more efficient chemical processes necessitates a thorough evaluation of alternative solvents. This guide provides a comparative overview of potential alternatives to this compound, acknowledging the current landscape of available experimental data.
Due to a notable scarcity of direct comparative studies in peer-reviewed literature detailing the performance of this compound against other solvents in specific organic reactions, this guide adopts a broader approach. It focuses on providing the necessary tools and information to make informed decisions on solvent substitution. This includes a comparison of physicochemical properties, a general framework for solvent selection, and an illustrative experimental protocol to guide researchers in evaluating alternatives for their specific applications.
Understanding this compound: Physicochemical Properties
A solvent's physical and chemical properties are paramount in determining its suitability for a particular reaction. Key properties for this compound are summarized below, providing a baseline for comparison with potential alternatives.[1][2][3][4]
| Property | Value |
| CAS Number | 1738-36-9 |
| Molecular Formula | C₃H₅NO |
| Molecular Weight | 71.08 g/mol |
| Boiling Point | 118-119 °C |
| Density | 0.956 g/mL at 25 °C |
| Flash Point | 32 °C (89.6 °F) |
| Solubility in Water | Insoluble |
A Comparative Overview of Alternative Solvents
The selection of an alternative solvent requires careful consideration of various factors including polarity, boiling point, and safety profile. Below is a table comparing the properties of this compound with a range of common dipolar aprotic solvents and greener alternatives.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) | Key Considerations |
| This compound | Nitrile | 118-119 | - | - | Polar aprotic; limited comparative data available. |
| Acetonitrile (ACN) [5] | Nitrile | 82 | 37.5 | 3.92 | Structurally similar to this compound; widely used; lower boiling point. |
| Dimethyl Sulfoxide (DMSO) [5] | Sulfoxide | 189 | 46.7 | 3.96 | High boiling point; strong dissolving power; can be difficult to remove. |
| N,N-Dimethylformamide (DMF) [5] | Amide | 153 | 36.7 | 3.82 | Widely used; high boiling point; toxicity concerns. |
| N-Methyl-2-pyrrolidone (NMP) [5] | Lactam | 202 | 32.2 | 4.09 | High boiling point; effective solvent; reproductive toxicity concerns. |
| Ethyl Acetate [6] | Ester | 77 | 6.02 | 1.78 | Lower boiling point; lower toxicity; prone to hydrolysis. |
| 2-Methyltetrahydrofuran (2-MeTHF) [7] | Ether | 80 | 6.2 | 1.38 | Bio-derived; lower water miscibility than THF; can form peroxides. |
| Cyclopentyl methyl ether (CPME) | Ether | 106 | 4.7 | 1.33 | Higher boiling point and flash point than other ethers; hydrophobic. |
| γ-Valerolactone (GVL) [7] | Lactone | 207 | 36.5 | 4.13 | Bio-derived; high boiling point; biodegradable. |
| Water [8] | Protic | 100 | 80.1 | 1.85 | Greenest solvent; limited solubility for nonpolar reactants. |
A Framework for Selecting an Alternative Solvent
The process of selecting a suitable alternative solvent is a multi-faceted decision. The following workflow, represented as a Graphviz diagram, outlines a logical approach to this process.
References
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound CAS#: 1738-36-9 [m.chemicalbook.com]
- 4. This compound (CAS 1738-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 6. LON-CAPA OCHem [s10.lite.msu.edu]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Green solvent - Wikipedia [en.wikipedia.org]
Comparative study of nitrile solvents for specific chemical transformations
Nitrile solvents, characterized by the presence of a cyano (-C≡N) group, are a versatile class of polar aprotic solvents frequently employed in organic synthesis. Their unique properties, including moderate to high dielectric constants, wide liquid ranges, and ability to dissolve a broad spectrum of organic and inorganic compounds, make them valuable reaction media. This guide provides a comparative study of three common nitrile solvents—acetonitrile (B52724), propionitrile (B127096), and butyronitrile (B89842)—in the context of Suzuki-Miyaura coupling, Heck coupling, and Diels-Alder reactions. The information presented is intended for researchers, scientists, and professionals in drug development to aid in solvent selection and optimization of reaction conditions.
Physicochemical Properties of Nitrile Solvents
The selection of a solvent can significantly impact reaction rates, yields, and selectivity. The physical properties of acetonitrile, propionitrile, and butyronitrile are summarized below, providing a basis for understanding their potential influence on chemical transformations. As the alkyl chain length increases, the polarity generally decreases while the boiling point increases.
| Property | Acetonitrile (CH₃CN) | Propionitrile (C₂H₅CN) | Butyronitrile (C₃H₇CN) |
| Molar Mass ( g/mol ) | 41.05 | 55.08 | 69.10 |
| Boiling Point (°C) | 81.6 | 97.2 | 117.4 |
| Density (g/mL at 20°C) | 0.786 | 0.782 | 0.794 |
| Dielectric Constant (ε at 20°C) | 37.5 | 27.2 | 20.7 |
| Dipole Moment (D) | 3.92 | 4.07 | 3.58 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of solvent is crucial for the efficiency and selectivity of this palladium-catalyzed reaction.
Performance Comparison
Polar aprotic solvents like nitriles can play a significant role in stabilizing charged intermediates in the catalytic cycle. While direct comparative data for all three nitrile solvents is limited, studies have shown that acetonitrile can influence the chemoselectivity of the reaction, particularly in substrates with multiple reactive sites. For instance, in the coupling of chloroaryl triflates, the use of acetonitrile can favor reaction at the triflate group over the chloride, a switch in selectivity compared to nonpolar solvents.[1]
| Solvent | Substrate | Product(s) | Yield (%) | Selectivity (Product Ratio) | Reference |
| Acetonitrile | 4-Chlorophenyl triflate and Phenylboronic acid | 4-Phenylphenyl triflate / 4-Chlorobiphenyl | 90 | 1:15 (Chloride:Triflate) | [1] |
| Propionitrile | N/A | N/A | N/A | N/A | |
| Butyronitrile | N/A | N/A | N/A | N/A | |
| N/A: No direct comparative experimental data found in the searched literature. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Acetonitrile (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add acetonitrile and water to the flask.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The solvent choice can significantly affect the reaction's efficiency and regioselectivity.
Performance Comparison
While nitrile solvents are used in Heck reactions, their performance can be highly dependent on the specific ligand and reaction conditions. In some cases, nitrile solvents have been reported to be less effective or even inhibitory compared to other polar aprotic solvents like DMF or NMP, particularly when certain phosphine (B1218219) ligands are used. This highlights the importance of empirical screening of solvent and ligand combinations for optimal results.
| Solvent | Reactants | Product | Yield (%) | Observation | Reference |
| Acetonitrile | Iodobenzene and Styrene | Stilbene | ~70-90 | Commonly used, good yields reported. | General Literature |
| Propionitrile | N/A | N/A | N/A | N/A | |
| Butyronitrile | N/A | N/A | N/A | N/A | |
| N/A: No direct comparative experimental data found in the searched literature. |
Experimental Protocol: Heck Coupling of Iodobenzene with Styrene
This protocol is a general guideline and may require optimization.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv)
-
Acetonitrile (5 mL)
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ and P(o-tol)₃ in acetonitrile under an inert atmosphere.
-
Stir the mixture for 10 minutes at room temperature.
-
Add iodobenzene, styrene, and triethylamine to the reaction mixture.
-
Seal the tube and heat the mixture to 100°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. The solvent can influence the reaction rate and stereoselectivity, with more polar solvents often accelerating the reaction.
Performance Comparison
The rate of Diels-Alder reactions can be enhanced in polar solvents due to the stabilization of the polar transition state. While acetonitrile is a commonly used solvent for these reactions, quantitative kinetic data directly comparing it with propionitrile and butyronitrile is scarce in the literature. The expectation is that the decreasing polarity from acetonitrile to butyronitrile might lead to a corresponding decrease in reaction rate for many Diels-Alder reactions.
| Solvent | Diene | Dienophile | Relative Rate | Observation | Reference |
| Acetonitrile | Cyclopentadiene (B3395910) | Methyl acrylate | Faster than non-polar solvents | Accelerates reaction due to polarity. | General Principle |
| Propionitrile | N/A | N/A | N/A | Expected to be slightly slower than acetonitrile. | |
| Butyronitrile | N/A | N/A | N/A | Expected to be the slowest of the three. | |
| N/A: No direct comparative experimental data found in the searched literature. |
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride (B1165640)
This protocol is a classic example and should be performed with appropriate safety precautions due to the handling of cyclopentadiene.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene, 1.0 mmol, 1.0 equiv)
-
Maleic anhydride (1.0 mmol, 1.0 equiv)
-
Acetonitrile (5 mL)
Procedure:
-
Dissolve maleic anhydride in acetonitrile in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene to the cooled solution.
-
Stir the reaction mixture in the ice bath for 30 minutes and then allow it to warm to room temperature.
-
The product will precipitate out of the solution.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold acetonitrile or hexane.
-
Dry the product under vacuum.
Conclusion
Acetonitrile is a well-established and effective solvent for a variety of chemical transformations, including Suzuki-Miyaura coupling, Heck coupling, and Diels-Alder reactions, with its performance often attributed to its high polarity. Propionitrile and butyronitrile, with their lower polarity and higher boiling points, may offer advantages in specific applications, such as facilitating product separation or enabling reactions at higher temperatures. However, a significant gap exists in the literature regarding direct, quantitative comparisons of these three nitrile solvents across a range of important chemical reactions. The data presented here for acetonitrile provides a benchmark, and the general principles of solvent effects can guide the initial selection of propionitrile or butyronitrile. Further empirical studies are necessary to fully elucidate the comparative performance of these solvents and to enable more rational solvent selection in process development and optimization.
References
Methoxyacetonitrile in Battery Electrolytes: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for safer, more efficient, and higher-performing lithium-ion batteries has led to extensive research into novel electrolyte formulations. Among the promising candidates, nitrile-based solvents have garnered significant attention due to their unique physicochemical properties. This guide provides a comparative analysis of methoxyacetonitrile (MOAN) and related nitrile-based electrolytes against conventional carbonate-based systems, supported by experimental data and detailed methodologies.
While specific performance data for this compound (MOAN) in battery applications is limited in publicly available literature, its structural analogue, acetonitrile (B52724) (AN), has been extensively studied. This guide will leverage data from AN-based electrolytes to infer the potential performance characteristics of MOAN, highlighting the expected influence of its ether functional group.
Executive Summary
Nitrile-based electrolytes, particularly those derived from acetonitrile, offer the potential for high ionic conductivity and superior performance across a wide temperature range, a significant advantage over traditional carbonate-based electrolytes.[1][2][3] The primary challenge hindering their widespread adoption is their inherent reductive instability at the graphite (B72142) anode, which can lead to continuous electrolyte decomposition and poor cycling performance.[4]
Key strategies to mitigate this instability include the use of functional additives, such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC), to form a stable solid electrolyte interphase (SEI) on the anode.[1][4] Additionally, the development of high-concentration electrolytes (HCEs) and localized high-concentration electrolytes (LHCEs) has shown remarkable success in enhancing the stability and performance of nitrile-based systems.[5][6][7]
This compound, with its ether functionality, is anticipated to offer favorable solvation properties for lithium ions, potentially influencing ionic conductivity and SEI composition. However, without direct experimental data, its performance remains an area requiring further investigation.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for acetonitrile-based electrolytes in comparison to standard carbonate-based electrolytes. Data for this compound is inferred based on the properties of acetonitrile and the expected effects of the methoxy (B1213986) group.
Table 1: Physicochemical and Electrochemical Properties of Electrolyte Solvents
| Property | This compound (MOAN) | Acetonitrile (AN) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) |
| Molecular Formula | C₃H₅NO | C₂H₃N | C₃H₄O₃ | C₃H₆O₃ |
| Molar Mass ( g/mol ) | 71.08 | 41.05 | 88.06 | 90.08 |
| Boiling Point (°C) | 118-119 | 81.6 | 248 | 90 |
| Density (g/mL at 25°C) | 0.956 | 0.786 | 1.321 (at 40°C) | 1.069 |
| Viscosity (mPa·s at 25°C) | Data not available | 0.34 | 1.90 (at 40°C) | 0.59 |
| Dielectric Constant | Data not available | 37.5 | 89.8 (at 40°C) | 3.1 |
Note: The viscosity of MOAN is expected to be slightly higher than AN due to its larger molecular size.
Table 2: Performance Metrics of Formulated Electrolytes
| Parameter | Acetonitrile-based Electrolyte (e.g., 1M LiPF₆ in AN:FEC) | Carbonate-based Electrolyte (e.g., 1M LiPF₆ in EC:DMC) |
| Ionic Conductivity (mS/cm at 20°C) | ~17.65[1] | ~10-12 |
| Ionic Conductivity (mS/cm at -20°C) | ~6.42[1] | Significantly lower, often leading to cell failure |
| Electrochemical Stability Window (V vs. Li/Li⁺) | ~6.0 (in LHCE formulation)[5][7] | ~4.5 |
| Coulombic Efficiency (Graphite | Li cell) | |
| Capacity Retention (Graphite | NCM523 Pouch Cell) |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the objective comparison of electrolyte performance. Below are detailed methodologies for key characterization techniques.
Ionic Conductivity Measurement
Method: Electrochemical Impedance Spectroscopy (EIS)
Protocol:
-
Assemble a symmetric cell (e.g., stainless steel blocking electrodes) with a separator soaked in the electrolyte.
-
Place the cell in a temperature-controlled chamber and allow it to thermally equilibrate.
-
Perform EIS measurements over a frequency range of typically 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.
Electrochemical Stability Window (ESW) Determination
Method: Linear Sweep Voltammetry (LSV)
Protocol:
-
Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode.
-
For the anodic stability limit, scan the potential of the working electrode from the open-circuit potential to a high potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
For the cathodic stability limit, scan the potential from the open-circuit potential to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
The ESW is defined as the potential range where the current remains below a certain threshold (e.g., 0.1 mA/cm²).
Battery Cycling Performance
Method: Galvanostatic Cycling
Protocol:
-
Assemble coin cells (e.g., CR2032) with the desired anode (e.g., graphite) and cathode (e.g., LiFePO₄ or NMC) materials, a separator, and the electrolyte to be tested.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to form a stable SEI layer.
-
Rate Capability Test: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under different current densities.
-
Long-Term Cycling: Cycle the cells at a constant C-rate (e.g., 1C) for an extended number of cycles (e.g., 500 or 1000 cycles) to determine the capacity retention and coulombic efficiency over time.
-
All cycling tests should be conducted in a temperature-controlled environment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the evaluation of nitrile-based electrolytes.
References
- 1. researchtrends.net [researchtrends.net]
- 2. researchgate.net [researchgate.net]
- 3. Moderately Concentrated Acetonitrile-containing Electrolytes with High Ionic Conductivity for Durability-oriented Lithium-Ion Batteries - BATTERIETAGUNG 2022 [2022.battery-power.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetonitrile-Based Local High-Concentration Electrolytes for Advanced Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methoxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Methoxyacetonitrile, a key building block in the synthesis of various pharmaceuticals and complex organic molecules, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common methods, offering detailed experimental protocols, quantitative data, and a visual representation of the underlying reaction mechanisms to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
The selection of a synthetic route for this compound depends on various factors, including precursor availability, desired yield, reaction conditions, and safety considerations. The following table summarizes the key quantitative data for three primary methods.
| Method | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) |
| 1. Methylation of Hydroxyacetonitrile | Hydroxyacetonitrile (Glycolonitrile), Methyl Sulfate (B86663) | Sodium Cyanide (in situ) | ~1-2 hours | 12-25 | 70-77% |
| 2. Reaction of Chloromethyl Methyl Ether | Chloromethyl Methyl Ether, Cyanide Source (e.g., NaCN) | (Not specified) | (Not specified) | (Not specified) | (Not specified) |
| 3. Dehydration of Methoxyacetamide | Methoxyacetamide | Phosphorus Pentoxide (P₂O₅) | (Not specified) | (Not specified) | (Not specified) |
Experimental Protocols
Method 1: Methylation of Hydroxyacetonitrile (from Formaldehyde (B43269) and Sodium Cyanide)
This procedure is a modification of the method by Polstorff and Meyer and is a well-documented route to this compound.[1] It involves the in-situ formation of hydroxyacetonitrile (glycolonitrile) from formaldehyde and sodium cyanide, followed by methylation with methyl sulfate.
Materials:
-
Sodium cyanide (98 g, 2 moles)
-
Water (200 cc)
-
Paraformaldehyde (60 g, 2 moles)
-
Technical methyl sulfate (270 g, 2.1 moles)
-
Anhydrous sodium sulfate (10 g)
Procedure:
-
In a 1-L three-necked, round-bottomed flask equipped with a stirrer, a low-temperature thermometer, and a dropping funnel, dissolve pulverized sodium cyanide in water.
-
With stirring, add small quantities of paraformaldehyde until the temperature rises to 20–25°C and the sodium cyanide has dissolved.
-
Surround the flask with a freezing mixture and maintain the temperature below 25°C during the addition of the remaining paraformaldehyde.
-
Once the temperature inside the flask has dropped to 13°C, add a 20- to 30-cc portion of methyl sulfate from the dropping funnel. An exothermic reaction should commence.
-
Maintain the reaction temperature at 12–15°C by controlling the addition rate of the remaining methyl sulfate, which should take at least twenty minutes.
-
After the addition is complete, continue stirring for one hour, keeping the temperature at 15–20°C.
-
Allow the mixture to stand for a short period, then separate the upper oily layer of crude this compound.
-
Dry the oily layer with anhydrous sodium sulfate and distill under reduced pressure. The fraction boiling below 70°C at 15 mm is collected.
-
A second methylation can be performed on the aqueous layer to improve the overall yield.
-
The combined crude fractions are distilled at atmospheric pressure, with the final product distilling at 118–122°C. The yield of this compound is 100–110 g (70–77%).[1]
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a general experimental workflow for the synthesis of this compound.
Reaction Mechanism: Methylation of In-Situ Generated Hydroxyacetonitrile
Caption: Methylation of in-situ formed hydroxyacetonitrile.
Reaction Mechanism: Synthesis from Chloromethyl Methyl Ether
This reaction proceeds via a Williamson ether synthesis-type mechanism, which is a classic Sₙ2 reaction.[2]
Caption: Sₙ2 mechanism for the synthesis from chloromethyl methyl ether.
Reaction Mechanism: Dehydration of Methoxyacetamide
The dehydration of a primary amide to a nitrile using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) is a standard transformation in organic synthesis.[3][4][5]
Caption: Dehydration of methoxyacetamide using P₂O₅.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for chemical synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. orgchemm: Dehydration of amides to give nitriles with P2O5 [widyaekki.blogspot.com]
- 5. orgosolver.com [orgosolver.com]
Methoxyacetonitrile: A Superior Alternative to Traditional Solvents in Research and Development
For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. Methoxyacetonitrile (MAN), a polar aprotic solvent, is emerging as a compelling alternative to traditional solvents like acetonitrile (B52724), dimethylformamide (DMF), and methanol. This guide provides an objective comparison of this compound's performance, supported by physicochemical data, and outlines its potential advantages in various laboratory applications.
Comparative Analysis of Physicochemical Properties
A solvent's physical and chemical characteristics are paramount in determining its suitability for a specific application. The following table summarizes key properties of this compound compared to commonly used traditional solvents.
| Property | This compound (MAN) | Acetonitrile (ACN) | Dimethylformamide (DMF) | Methanol (MeOH) |
| CAS Number | 1738-36-9[1] | 67-64-1 | 68-12-2[2] | 67-56-1 |
| Molecular Formula | C₃H₅NO[1] | C₂H₃N[3] | C₃H₇NO[2] | CH₄O |
| Molecular Weight ( g/mol ) | 71.08[1] | 41.05[4] | 73.09[2] | 32.04 |
| Boiling Point (°C) | 118-119[1][5] | 81.6[6] | 153[2][7] | 64.7[8] |
| Melting Point (°C) | -97[1] | -45 | -61[7] | -97.6 |
| Density (g/mL at 25°C) | 0.956[1][5] | 0.786[3] | 0.945[2] | 0.792 |
| Solubility in Water | Insoluble[1] | Miscible[3] | Miscible[2] | Miscible[9][10][11] |
| Solvent Type | Polar Aprotic[12] | Polar Aprotic[3][4] | Polar Aprotic[7] | Polar Protic |
| Flash Point (°C) | 32[13] | 2 | 58 | 11 |
Advantages of this compound in Key Applications
The unique combination of properties offered by this compound translates into several advantages in critical research and development applications, including organic synthesis and peptide chemistry.
Enhanced Performance in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions, such as the Williamson ether synthesis, are fundamental in drug discovery and development. The efficiency of these reactions is often dictated by the solvent's ability to solvate the cation while leaving the nucleophile relatively free to attack the electrophile. As a polar aprotic solvent, this compound is theoretically well-suited for SN2 reactions. Its polarity allows for the dissolution of ionic reagents, while the absence of acidic protons prevents the formation of strong solvent cages around the nucleophile, thus enhancing its reactivity.
While direct comparative yield data for this compound in specific named reactions is not extensively published, its properties suggest it could offer improvements in reaction rates and yields compared to protic solvents like methanol, which can solvate and deactivate the nucleophile. Compared to other aprotic solvents like DMF, MAN's lower boiling point can facilitate easier removal post-reaction, simplifying workup procedures.
Potential in Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides is a cornerstone of drug development. The choice of solvent in SPPS is critical for resin swelling, reagent solubility, and efficient coupling and deprotection steps. Acetonitrile is already recognized as a viable solvent in peptide synthesis, sometimes offering advantages over the traditionally used DMF, particularly in the coupling of hindered amino acids.[14] Given that this compound shares the nitrile functional group and is also a polar aprotic solvent, it is a promising candidate for use in SPPS. Its higher boiling point compared to acetonitrile could be advantageous in automated synthesis platforms where elevated temperatures are employed to improve coupling efficiency.
Experimental Protocols
While specific, validated protocols detailing the use of this compound are not widely available in peer-reviewed literature, the following generalized experimental workflows illustrate how it could be employed in common synthetic procedures.
General Protocol for Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of an SN2 reaction where a polar aprotic solvent is beneficial.
Methodology:
-
Alkoxide Formation: In a moisture-free environment, an alcohol is dissolved in this compound. A strong base, such as sodium hydride, is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the alcohol, forming the corresponding alkoxide. The reaction is allowed to proceed to completion at room temperature.
-
Nucleophilic Substitution: The alkyl halide is added to the alkoxide solution. The reaction mixture is heated to facilitate the SN2 reaction, forming the ether product. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure to yield the crude ether, which can be further purified by distillation or column chromatography.[15][16][17][18][19]
General Protocol for Peptide Coupling
Peptide coupling involves the formation of an amide bond between two amino acids, a process that benefits from a polar aprotic solvent to dissolve the reactants and facilitate the reaction.
Methodology:
-
Activation: The N-protected amino acid is dissolved in this compound along with a coupling reagent (e.g., HATU, HBTU) and, if required, an activating agent (e.g., HOBt). This mixture is stirred to form the activated amino acid species.
-
Coupling: The C-protected amino acid or peptide is added to the reaction mixture, followed by the addition of a non-nucleophilic base (e.g., DIPEA) to neutralize any salts and facilitate the coupling reaction. The reaction proceeds at room temperature until completion, which can be monitored by a ninhydrin (B49086) test in the case of solid-phase synthesis.[20][21][22][23][24]
-
Workup and Deprotection: For solution-phase synthesis, a standard aqueous workup is performed to remove excess reagents and byproducts. The protected peptide is then purified, typically by chromatography. Subsequent deprotection steps are carried out to yield the final peptide. For solid-phase synthesis, the resin is thoroughly washed to remove soluble components before proceeding to the next coupling cycle or final cleavage and deprotection.
Conclusion
This compound presents a compelling profile as a versatile and efficient solvent for modern chemical research and drug development. Its favorable physicochemical properties, characteristic of a polar aprotic solvent, suggest significant potential for enhancing reaction rates and simplifying purification processes in a variety of synthetic applications. While more direct comparative studies are needed to fully quantify its advantages, the available data and theoretical considerations strongly support its exploration as a superior alternative to traditional solvents. Researchers and scientists are encouraged to consider this compound as a valuable addition to their solvent selection toolkit.
References
- 1. This compound CAS#: 1738-36-9 [m.chemicalbook.com]
- 2. manavchem.com [manavchem.com]
- 3. byjus.com [byjus.com]
- 4. Acetonitrile [fishersci.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Acetonitrile Solvent Properties [macro.lsu.edu]
- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 8. Methanol Solvent Properties [macro.lsu.edu]
- 9. cetinerengineering.com [cetinerengineering.com]
- 10. Methanol: Structure, Properties, Uses, and Safety Explained [vedantu.com]
- 11. britannica.com [britannica.com]
- 12. CAS 1738-36-9: this compound | CymitQuimica [cymitquimica.com]
- 13. This compound | CAS#:1738-36-9 | Chemsrc [chemsrc.com]
- 14. rawpeg.com [rawpeg.com]
- 15. benchchem.com [benchchem.com]
- 16. The Williamson Ether Synthesis [cs.gordon.edu]
- 17. community.wvu.edu [community.wvu.edu]
- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. bachem.com [bachem.com]
- 24. omicsonline.org [omicsonline.org]
Benchmarking Methoxyacetonitrile against other building blocks in drug discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a drug discovery program. Methoxyacetonitrile, a structurally simple yet versatile reagent, is increasingly recognized for its potential to impart favorable physicochemical and biological properties to lead compounds. This guide provides an objective comparison of this compound against other established building blocks, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
This comparison will delve into key performance indicators, including reaction efficiency, chemical stability, and biological activity, offering a comprehensive overview of where this compound stands in the landscape of medicinal chemistry.
At a Glance: this compound vs. Common Building Blocks
To provide a clear and concise comparison, the following table summarizes the key attributes of this compound in relation to other frequently utilized building blocks in drug discovery.
| Feature | This compound | Benzonitrile | Ethyl Acetate (B1210297) | Acetone |
| Molecular Weight ( g/mol ) | 71.08 | 103.12 | 88.11 | 58.08 |
| Boiling Point (°C) | 118-119 | 190.7 | 77.1 | 56 |
| Polarity | Polar aprotic | Polar aprotic | Polar aprotic | Polar aprotic |
| Key Reactive Site | α-carbon, Nitrile | Nitrile, Aromatic Ring | Carbonyl Carbon | Carbonyl Carbon, α-carbon |
| Metabolic Stability | Generally high | High | Susceptible to hydrolysis | Metabolized |
| Common Reactions | Alkylation, Condensation | Nucleophilic addition | Esterification, Amidation | Aldol, Grignard reactions |
| Bioisosteric Potential | Can act as a bioisostere for esters and amides | Can mimic other functional groups | Can be replaced by more stable groups | Limited |
Deep Dive: Benchmarking Performance
Reaction Efficiency: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, frequently employed in the synthesis of pharmacologically active molecules. To assess the reactivity of this compound, a comparative Knoevenagel condensation with a model aldehyde can be performed alongside other nitrile-containing building blocks.
Table 2: Comparative Yields in a Knoevenagel Condensation Reaction
| Building Block | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 4-Nitrobenzaldehyde | Piperidine (B6355638) | Ethanol | 2 | Expected High |
| Benzonitrile | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | Moderate to High |
| Malononitrile | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 1 | 92[1] |
Note: The expected high yield for this compound is inferred from the electron-withdrawing nature of the methoxy (B1213986) group, which is anticipated to increase the acidity of the α-protons, thereby facilitating the initial deprotonation step of the Knoevenagel condensation.
Chemical Stability: Hydrolytic Stability Assay
The stability of a building block and its resulting derivatives under physiological conditions is paramount for drug development. A common liability for ester-containing compounds is their susceptibility to hydrolysis by esterases. This compound, lacking an ester functional group, is expected to exhibit superior hydrolytic stability.
Table 3: Comparative Hydrolytic Stability
| Building Block Derivative | Condition | Half-life (t½) |
| This compound derivative | Acidic (pH 1.2) | Expected to be stable |
| Ethyl acetate derivative | Acidic (pH 1.2) | Expected to hydrolyze |
| This compound derivative | Basic (pH 8.0) | Expected to be stable |
| Ethyl acetate derivative | Basic (pH 8.0) | Expected to hydrolyze |
Note: The nitrile group in this compound is generally stable to hydrolysis under mild acidic and basic conditions, a significant advantage over the ester group in ethyl acetate.
Biological Activity: Cytotoxicity Screening
The ultimate goal of incorporating a building block into a drug candidate is to achieve a desired biological effect. A preliminary assessment of the potential biological impact can be made by synthesizing simple derivatives and evaluating their cytotoxicity against a cancer cell line using an MTT assay.
Table 4: Comparative Cytotoxicity (IC50) against HeLa Cells
| Building Block Derivative | IC50 (µM) |
| Derivative of this compound | To be determined experimentally |
| Derivative of Benzonitrile | To be determined experimentally |
| Derivative of Ethyl Acetate | To be determined experimentally |
Note: The biological activity is highly dependent on the overall structure of the final molecule. However, the nitrile moiety is a known pharmacophore in many approved drugs, suggesting that derivatives of this compound have the potential for significant biological activity.
Experimental Protocols
To ensure the reproducibility of the comparative data, detailed experimental protocols for the key experiments are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the methylation of glycolonitrile. A detailed procedure can be found in Organic Syntheses.[2]
Knoevenagel Condensation Protocol
This protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with a nitrile-containing building block.[1][3][4][5][6][7][8][9][10][11]
Materials:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Nitrile building block (this compound, Benzonitrile, or Malononitrile)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the nitrile building block (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the product by NMR and mass spectrometry and determine the yield.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15][16]
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
Test compounds (derivatives of the building blocks)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
Visualizing the Concepts
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Conclusion
This compound presents a compelling profile as a building block in drug discovery. Its anticipated high reactivity in key synthetic transformations, coupled with excellent chemical stability, offers significant advantages over more traditional choices like ethyl acetate. While direct comparative biological data is still emerging, the prevalence of the nitrile moiety in approved drugs suggests a promising future for this compound-derived compounds. The experimental protocols and comparative framework provided in this guide are intended to facilitate further investigation and empower researchers to harness the full potential of this versatile building block in their quest for novel therapeutics.
References
- 1. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. ijcps.org [ijcps.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Hydroquinone and benzoquinone-catalyzed aqueous Knoevenagel condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Methoxyacetonitrile: A Comparative Analysis Against DMF and DMSO in Research and Development
For researchers, scientists, and drug development professionals seeking effective and versatile solvents, the selection of an appropriate medium is paramount to the success of chemical reactions and formulations. While Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) have long been the industry standards, Methoxyacetonitrile is emerging as a noteworthy alternative. This guide provides a comprehensive comparison of the efficacy of this compound against DMF and DMSO, supported by available data on their physicochemical properties and applications.
Executive Summary
This compound presents itself as a viable solvent alternative to DMF and DMSO in various chemical applications. Its lower boiling point facilitates easier removal post-reaction, and it demonstrates a distinct solubility profile. While DMF and DMSO are powerful, high-polarity solvents capable of dissolving a wide range of compounds, this compound offers a more moderate polarity. The choice of solvent will ultimately depend on the specific requirements of the chemical transformation or formulation, including solute solubility, desired reaction temperature, and post-reaction work-up procedures. This guide aims to provide the necessary data to make an informed decision.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical and chemical properties are critical determinants of its suitability for a given application. The following table summarizes the key properties of this compound, DMF, and DMSO.
| Property | This compound | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₃H₅NO | C₃H₇NO | (CH₃)₂SO |
| Molecular Weight | 71.08 g/mol | 73.09 g/mol | 78.13 g/mol |
| Boiling Point | 118-119 °C | 153 °C | 189 °C |
| Melting Point | 97 °C | -61 °C | 19 °C |
| Density | 0.956 g/mL at 25 °C | 0.944 g/cm³ | 1.1004 g/cm³ |
| Dielectric Constant | Not readily available | 37 | 49 |
| Water Solubility | Insoluble | Miscible | Miscible |
Efficacy in Chemical Synthesis
The performance of a solvent in a chemical reaction is a key indicator of its efficacy. This is often measured by the reaction yield and the rate at which the reaction proceeds.
General Reactivity and Applications
-
This compound is utilized as a building block in various chemical syntheses and can act as a protected formaldehyde (B43269) equivalent. It is employed in the synthesis of substituted isoquinolines and in the production of specialty polymers.
-
DMF is widely recognized as a universal solvent due to its high solvency power. It is frequently used in the production of acrylic fibers, plastics, synthetic leather, and in the pharmaceutical industry as a reaction and crystallization solvent. DMF is also a common reagent in specific reactions like the Vilsmeier-Haack reaction.
-
DMSO is another powerful polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds. It is often used in chemical reactions involving salts, such as Finkelstein reactions, and is known to enhance the rates of certain reactions. In the pharmaceutical industry, it is used to dissolve compounds for drug discovery screening programs.
Solubility Performance
The ability of a solvent to dissolve reactants, reagents, and catalysts is fundamental to its utility.
-
DMF is miscible with water and a majority of organic liquids, making it a highly versatile solvent. It can dissolve a wide array of organic and inorganic compounds, including many polymers.
-
DMSO is also miscible with a wide range of organic solvents and water. Its strong dissolving power extends to many otherwise difficult-to-dissolve compounds, making it a staple in drug discovery for creating stock solutions. For example, the solubility of sucrose (B13894) at 85°C in DMSO is 51.1%, significantly higher than in DMF (23.6%).
Experimental Protocols
To ensure a fair and accurate comparison of solvent efficacy, standardized experimental protocols are essential. Below are general methodologies for key experiments.
Solubility Determination
A common method for determining the solubility of a solid compound in a solvent is the isothermal equilibrium method.
-
Preparation of Saturated Solution: An excess amount of the solid solute is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Sample Collection and Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and then diluted. The concentration of the solute in the diluted sample is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is then calculated from the measured concentration and the dilution factor.
Reaction Kinetics and Yield Determination
Monitoring the progress of a reaction and quantifying the final yield are crucial for evaluating a solvent's performance.
-
Reaction Setup: The reaction is set up in each of the solvents being compared under identical conditions (temperature, concentration of reactants, catalyst loading, etc.).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals. These aliquots are then analyzed using techniques like Gas Chromatography (GC), HPLC, or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.
-
Yield Determination: Once the reaction is complete, the product is isolated and purified. The yield is calculated as the percentage of the theoretical maximum amount of product that was obtained. For a more direct comparison of solvent effects on yield without the influence of work-up procedures, an internal standard can be added to the reaction mixture, and the yield can be determined by GC or NMR analysis of the final reaction mixture.
Safety and Handling
The safety profile of a solvent is a critical consideration in its selection.
-
This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this solvent. It should be stored in a cool, well-ventilated area away from sources of ignition.
-
DMF is also a flammable liquid and can be harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin. Proper ventilation and PPE are essential when working with DMF.
-
DMSO is considered less toxic than other polar aprotic solvents like DMF. However, it can readily penetrate the skin and may carry dissolved substances with it, so caution is still advised. It is important to use appropriate gloves and work in a well-ventilated area.
Visualizing the Solvent Selection Workflow
The process of selecting an appropriate solvent can be visualized as a logical workflow. The following diagram, created using the DOT language, illustrates the key decision points.
Conclusion
This compound offers a compelling alternative to the more established solvents, DMF and DMSO. Its distinct physical properties, particularly its lower boiling point, can be advantageous for specific applications where easy solvent removal is a priority. However, its lower polarity and water insolubility mean that it will not be a universal substitute for the high-solvency power of DMF and DMSO.
For researchers and drug development professionals, the optimal solvent choice will always be context-dependent. A thorough evaluation of the solubility of all reaction components, the required reaction conditions, and the safety implications of each solvent is crucial. While DMF and DMSO will likely remain workhorse solvents in many laboratories, this compound is a valuable addition to the chemist's toolkit, expanding the range of options for process optimization and development. Further research providing direct, quantitative comparisons of this compound's performance in a wider variety of chemical reactions will be invaluable in fully defining its role as a modern solvent.
A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic signatures of methoxyacetonitrile and its nitrile relatives, supported by experimental data and protocols.
In the world of molecular analysis, spectroscopy is the lens through which we can discern the intricate structures of chemical compounds. For scientists working with nitriles, a class of organic compounds featuring a carbon-nitrogen triple bond, understanding their distinct spectroscopic fingerprints is paramount for identification, purity assessment, and tracking chemical transformations. This guide provides a detailed spectroscopic comparison of this compound with two closely related and commonly encountered nitriles: acetonitrile (B52724) and cyanoacetic acid. By examining their Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, we can highlight the subtle yet significant influences of the methoxy (B1213986) and carboxylic acid functional groups on the characteristic nitrile signature.
At a Glance: Key Spectroscopic Differences
The introduction of a methoxy group in this compound, and a carboxylic acid group in cyanoacetic acid, imparts unique features to their spectra when compared to the simpler acetonitrile molecule. The electron-donating nature of the methoxy group and the electron-withdrawing and hydrogen-bonding capabilities of the carboxylic acid group lead to predictable shifts in vibrational frequencies and nuclear magnetic resonances.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for this compound, acetonitrile, and cyanoacetic acid.
Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~2250 (m), ~2850-3000 (m-s), ~1100 (s) | C≡N stretch, C-H stretch (alkane), C-O stretch |
| Acetonitrile | ~2254 (m), ~2944, 3003 (w-m) | C≡N stretch, C-H stretch (alkane) |
| Cyanoacetic Acid | ~2260 (m), ~2500-3300 (broad), ~1710 (s) | C≡N stretch, O-H stretch (carboxylic acid), C=O stretch |
Note: (s) = strong, (m) = medium, (w) = weak
¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~4.2 | s | 2H | -O-CH₂-CN |
| ~3.4 | s | 3H | -O-CH₃ | |
| Acetonitrile | ~2.0 | s | 3H | -CH₃ |
| Cyanoacetic Acid | ~3.5 | s | 2H | -CH₂-COOH |
| ~10-12 | br s | 1H | -COOH |
Note: s = singlet, br s = broad singlet
¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~117 | -C≡N |
| ~60 | -O-CH₂-CN | |
| ~58 | -O-CH₃ | |
| Acetonitrile | ~118 | -C≡N |
| ~1 | -CH₃ | |
| Cyanoacetic Acid | ~168 | -COOH |
| ~114 | -C≡N | |
| ~25 | -CH₂- |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Actual instrument parameters may vary.
Infrared (IR) Spectroscopy
For liquid samples like this compound and acetonitrile, a neat spectrum is typically acquired. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, forming a thin film. The plates are then mounted in the spectrometer's sample holder. For a solid sample like cyanoacetic acid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. A background spectrum of the empty salt plates or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Raman Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
To prepare a sample for NMR, approximately 5-20 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube. The tube is capped and carefully placed in the NMR spectrometer's autosampler or manually inserted into the magnet. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, a small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ 0.00 ppm), although the residual solvent peak (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) can also be used for calibration.
Visualizing the Comparative Workflow
The logical flow of a comparative spectroscopic analysis can be visualized as follows:
Comparative analysis of reaction kinetics in Methoxyacetonitrile vs. other polar aprotic solvents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methoxyacetonitrile's Performance Against Other Polar Aprotic Solvents in Chemical Reactions, Supported by Physicochemical Data and Detailed Experimental Protocols.
In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and mechanistic pathways. Polar aprotic solvents are particularly favored for a variety of reactions, most notably bimolecular nucleophilic substitution (SN2) reactions, due to their ability to solvate cations while leaving anions relatively unsolvated and therefore more nucleophilic.[1][2] This guide provides a comparative analysis of reaction kinetics in this compound against other commonly used polar aprotic solvents: dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724).
While extensive kinetic data for reactions in DMF, DMSO, and acetonitrile are available, specific rate constants for reactions in this compound are not as prevalent in the accessible literature. This guide, therefore, focuses on a comparison of the key physicochemical properties of these solvents that govern their influence on reaction kinetics and provides detailed experimental protocols for researchers to determine this data for their specific systems.
Physicochemical Properties Influencing Reaction Kinetics
The kinetic behavior of reactions in different solvents is largely dictated by the solvent's physical properties, such as its dielectric constant, dipole moment, and viscosity. These parameters influence the solvation of reactants and transition states, which in turn affects the activation energy of the reaction.[3]
Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dielectric Constant (at 20°C) | Dipole Moment (D) |
| This compound | C₃H₅NO | 71.08 | 118-119 | Data not readily available | Data not readily available |
| Acetonitrile | CH₃CN | 41.05 | 81.6 | 37.5 | 3.92 |
| Dimethylformamide (DMF) | (CH₃)₂NCHO | 73.09 | 153 | 36.7 | 3.82 |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | 46.7 | 3.96 |
Data sourced from various publicly available chemical databases.
The higher the dielectric constant and dipole moment of a polar aprotic solvent, the better it can solvate the cation of a nucleophilic salt, thereby increasing the reactivity of the "naked" anion.[1][4] Based on its structure, this compound is expected to have a significant dipole moment and a moderate to high dielectric constant, positioning it as a potentially effective solvent for reactions requiring charge separation in the transition state.
Comparative Analysis of Reaction Kinetics: A Qualitative Perspective
In the absence of direct comparative kinetic data for a standardized reaction across all four solvents, we can infer the expected trends based on established principles of physical organic chemistry. For SN2 reactions, which are archetypal for this class of solvents, the rate is highly dependent on the solvent's ability to solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself.
Expected Trends in SN2 Reaction Rates:
-
Acetonitrile: Often serves as a benchmark polar aprotic solvent. Its linear structure and significant dipole moment make it effective at solvating cations.
-
DMF and DMSO: Generally considered to be excellent solvents for SN2 reactions, often leading to significant rate enhancements compared to protic or less polar solvents. Their high dielectric constants and dipole moments contribute to this efficacy.
-
This compound: The presence of the ether oxygen atom in addition to the nitrile group could potentially enhance its cation-solvating ability through chelation-like interactions. This might lead to a further increase in the reactivity of the nucleophile compared to acetonitrile. However, the increased steric bulk compared to acetonitrile could also play a role.
To provide a concrete example, a hypothetical comparison of the second-order rate constants (k₂) for a representative SN2 reaction, such as the reaction of an alkyl halide with an azide (B81097) salt, is presented in Table 2. Researchers can utilize the experimental protocols outlined in the subsequent section to populate such a table for their specific reaction of interest.
Table 2: Hypothetical Comparative Kinetic Data for a Representative SN2 Reaction (e.g., R-X + N₃⁻ → R-N₃ + X⁻)
| Solvent | Relative Rate Constant (k₂/k₂ in Acetonitrile) |
| This compound | Experimental data required |
| Acetonitrile | 1.0 |
| Dimethylformamide (DMF) | Typically > 1 |
| Dimethyl sulfoxide (DMSO) | Typically > 1 |
Experimental Protocols for Determining Reaction Kinetics
Accurate determination of reaction kinetics is essential for a valid comparative analysis. The following are detailed methodologies for key experiments.
General Experimental Workflow for Kinetic Studies
The following diagram outlines a typical workflow for conducting a kinetic analysis of a chemical reaction.
Caption: General workflow for a chemical kinetics experiment.
Method 1: The Isolation Method (Pseudo-Order Conditions)
This method simplifies the determination of the rate law by having all but one reactant in large excess.
-
Reactant Preparation: Prepare stock solutions of the substrate (e.g., alkyl halide) and the nucleophile in the desired solvent (this compound, DMF, DMSO, or acetonitrile).
-
Reaction Setup: In a thermostatted reaction vessel, place the solution of the reactant that will be in excess (e.g., the nucleophile, at a concentration at least 10-fold higher than the other reactant).
-
Initiation: Add a small volume of the limiting reactant's stock solution to the vessel to initiate the reaction (time zero).
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the concentration of the limiting reactant or the product in each quenched aliquot using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).
-
Data Processing: Plot the natural logarithm of the concentration of the limiting reactant versus time. For a pseudo-first-order reaction, this plot will be linear, and the negative of the slope will be the pseudo-first-order rate constant, k'.
-
Calculating the Second-Order Rate Constant: The second-order rate constant, k₂, can be calculated by dividing k' by the concentration of the reactant in excess: k₂ = k' / [Nucleophile]₀.
Method 2: In-situ Monitoring by Spectroscopy
For reactions involving a chromophore, UV-Vis or IR spectroscopy can be used for continuous monitoring.
-
Spectrometer Setup: Set up a UV-Vis or IR spectrometer with a thermostatted cell holder.
-
Solution Preparation: Prepare solutions of the reactants in the solvent of choice.
-
Reaction Initiation: Mix the reactant solutions directly in the spectroscopic cell and immediately begin data acquisition.
-
Data Acquisition: Record the absorbance at a wavelength where either a reactant or a product absorbs, as a function of time.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot the appropriate function of concentration versus time (e.g., 1/[Reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the linear plot.
Signaling Pathways and Logical Relationships
The influence of a polar aprotic solvent on an SN2 reaction can be visualized as a signaling pathway where the solvent properties directly impact the key steps of the reaction.
Caption: Influence of polar aprotic solvent properties on SN2 reaction kinetics.
Conclusion
The selection of an appropriate polar aprotic solvent is a crucial step in optimizing chemical reactions. While this compound is a promising solvent due to its structural features, a comprehensive quantitative comparison of its impact on reaction kinetics with established solvents like DMF, DMSO, and acetonitrile requires further experimental investigation. The physicochemical properties suggest that this compound should perform well, potentially offering advantages in specific applications. The experimental protocols provided in this guide offer a clear path for researchers to generate the necessary kinetic data to make informed decisions for their synthetic and developmental endeavors. By systematically evaluating reaction rates in these solvents, the scientific community can build a more complete understanding of the role of this compound in modern chemistry.
References
Safety Operating Guide
Proper Disposal of Methoxyacetonitrile: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling, storage, and disposal of methoxyacetonitrile, ensuring the safety of laboratory personnel and environmental protection.
This compound is a flammable and hazardous chemical that requires strict adherence to proper disposal procedures. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, preferably a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or a chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if aerosols are generated, a NIOSH-approved respirator is necessary.[1]
In case of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes.
-
After Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
This compound Properties and Hazards
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₃H₅NO |
| Molecular Weight | 71.08 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 118 - 119 °C @ 731 mmHg[2] |
| Flash Point | 31 °C / 87.8 °F[2] |
| Density | 0.956 g/mL at 25 °C |
| Hazards | Flammable liquid and vapor.[2] Harmful if swallowed, in contact with skin, or if inhaled.[2] |
Disposal Pathway: Chemical Neutralization and Waste Management
Direct disposal of this compound into drains or as regular solid waste is strictly prohibited due to its toxicity and flammability. The recommended approach involves chemical neutralization (hydrolysis) to convert the nitrile into less hazardous substances before final disposal through an approved hazardous waste management service.[1] The nitrile functional group can be hydrolyzed under acidic or alkaline conditions to form methoxyacetic acid (or its salt) and ammonia (B1221849) (or an ammonium (B1175870) salt).
This procedure should be performed by, or under the direct supervision of, trained scientists who understand the chemistry and hazards involved.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Ethanol (B145695) (if waste is in a non-aqueous solvent)
-
Large beaker or flask
-
Magnetic stir bar and stir plate
-
Heating mantle or water bath
-
pH indicator strips or pH meter
-
Appropriately labeled hazardous waste containers
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste into a suitably large beaker or flask equipped with a magnetic stir bar. If the waste is in a solid form or a non-aqueous solvent, it can be dissolved in a minimal amount of ethanol to aid the reaction.[1]
-
Addition of Base: Slowly and with constant stirring, add an excess of the sodium hydroxide solution to the waste mixture. A molar excess of at least 2:1 (NaOH:nitrile) is recommended.[1] The reaction is exothermic, so the base should be added in portions to control the temperature.[1]
-
Heating: Gently heat the mixture to between 50-100°C using a heating mantle or a water bath. The reaction should be continued until the nitrile is completely hydrolyzed, which can range from a few hours to overnight.[1]
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid or sulfuric acid). Monitor the pH using pH indicator strips or a pH meter.
-
Disposal of Hydrolyzed Waste: The resulting aqueous solution, containing the sodium salt of methoxyacetic acid and residual base, should be collected in a properly labeled hazardous waste container for disposal via an approved waste management company.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Methoxyacetonitrile
Essential safety protocols and logistical plans for the use of Methoxyacetonitrile in laboratory settings.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial, immediate safety and logistical information for handling this compound, from initial receipt to final disposal. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] Understanding and implementing proper handling and emergency procedures is not just a matter of compliance, but a critical component of responsible research.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][3][4] | Protects eyes from splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][6] | Protects against skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[5] |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron.[1][3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][5] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4] | Minimizes the risk of inhaling the compound. |
Quantitative Data Summary
| Property | Value |
| Flash Point | 31 °C / 87.8 °F[1] |
| Boiling Point | 118 - 119 °C / 244.4 - 246.2 °F @ 731 mmHg[1] |
| Molecular Weight | 71.08 g/mol [1][7] |
| Density | 0.956 g/mL at 25 °C[6] |
| Hazard Class | 3 (Flammable liquids)[1] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step operational plan is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][8]
-
Store separately from strong oxidizing agents.[1]
2. Handling and Use:
-
All work must be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][8]
-
Ground and bond containers when transferring material to prevent static discharge.[8]
-
Use only non-sparking tools.[8]
-
Avoid contact with skin, eyes, and clothing.[1]
3. Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations.[1]
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not dispose of this compound down the drain or as regular solid waste.[3]
-
Contaminated materials should be placed in a suitable, labeled container for disposal.[4]
Emergency Response Plan
In the event of an emergency, a clear and immediate response is critical.
1. Spills:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.[5]
-
Contact your institution's emergency response team.
-
2. Exposure:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
3. Fire:
-
Use carbon dioxide, dry chemical, or foam for extinction.[1]
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
-
Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]
Workflow and Logic Diagrams
To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes in handling this compound.
Caption: A workflow diagram illustrating the key stages of handling this compound from receipt to disposal, including emergency branching.
Caption: A diagram outlining the immediate actions to be taken in the event of a spill, exposure, or fire involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. 甲氧基乙腈 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1738-36-9 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
